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  • Product: (1S)-1-(4-bromophenyl)-2-chloroethanol
  • CAS: 1076233-87-8

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of (1S)-1-(4-bromophenyl)-2-chloroethanol

This guide provides an in-depth technical analysis of (1S)-1-(4-bromophenyl)-2-chloroethanol , a critical chiral building block used in the synthesis of enantiopure pharmaceutical intermediates. Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1S)-1-(4-bromophenyl)-2-chloroethanol , a critical chiral building block used in the synthesis of enantiopure pharmaceutical intermediates.

Part 1: Executive Summary

(1S)-1-(4-bromophenyl)-2-chloroethanol (CAS: 1076233-87-8) is a high-value chiral halohydrin. It serves as a pivotal intermediate in the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs), particularly those requiring an (S)-1-aryl-2-aminoethanol or (S)-1-aryl-2-hydroxyethyl motif. Its primary synthetic utility lies in its stereospecific cyclization to (S)-2-(4-bromophenyl)oxirane , a versatile electrophile used in the production of beta-adrenergic blockers and SGLT2 inhibitors (e.g., Dapagliflozin analogs).

Part 2: Chemical Identity & Physicochemical Profile
2.1 Nomenclature & Identification
ParameterDetail
IUPAC Name (1S)-1-(4-bromophenyl)-2-chloroethanol
Common Name (S)-4-Bromo-α-(chloromethyl)benzyl alcohol
CAS Number 1076233-87-8 (Specific to 1S-isomer)
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Stereochemistry (1S)-configuration (yields (S)-epoxide upon cyclization)
SMILES OC1=CC=C(Br)C=C1
2.2 Physicochemical Properties
PropertyValue / Description
Physical State White to off-white crystalline solid or viscous oil (dependent on purity/polymorph).
Melting Point Typically 36–40 °C (Note: Racemate and enantiomers may differ; often handled as a melt or solution).
Solubility Highly soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM). Sparingly soluble in water.
LogP ~2.7 (Predicted) – Indicates moderate lipophilicity, suitable for organic extraction.
pKa ~13.5 (Secondary alcohol)
Part 3: Synthetic Routes & Formation

The industrial standard for synthesizing (1S)-1-(4-bromophenyl)-2-chloroethanol involves the Asymmetric Transfer Hydrogenation (ATH) of the corresponding alpha-chloroketone. This method is preferred over borohydride reduction (which yields a racemate) due to its high enantiomeric excess (ee >95%).

3.1 Synthesis Protocol: Asymmetric Transfer Hydrogenation

Precursor: 2-chloro-1-(4-bromophenyl)ethanone Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst) Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Catalyst Preparation: In a reactor, charge RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) and degassed DMF or Ethyl Acetate.

  • Substrate Addition: Add 2-chloro-1-(4-bromophenyl)ethanone (1.0 equiv) to the solution.

  • Reduction: Slowly add the Formic Acid/TEA mixture at 0–5 °C to suppress side reactions (dehalogenation).

  • Reaction Monitoring: Stir at 25 °C for 12–24 hours. Monitor consumption of ketone via HPLC.

  • Work-up: Quench with water, extract with Ethyl Acetate, and wash with sat. NaHCO₃ to remove residual acid.

  • Purification: Crystallization from Hexane/IPA or flash chromatography.

Expert Insight: The choice of the (S,S)-Ts-DPEN ligand is critical. It directs the hydride attack to the Si-face of the ketone, selectively producing the (1S)-alcohol . Using the (R,R)-ligand would yield the (1R)-enantiomer.

Part 4: Reactivity & Chemical Transformations

The defining chemical property of this molecule is its ability to act as a masked epoxide . The chloromethyl group activates the molecule for intramolecular nucleophilic substitution.

4.1 Key Reaction: Base-Mediated Epoxidation

Treatment with a base triggers an intramolecular S_N2 reaction, displacing the chloride to form (S)-2-(4-bromophenyl)oxirane .

  • Reagents: NaOH (aq) or KOH in MeOH.

  • Mechanism: Deprotonation of the hydroxyl group forms an alkoxide, which attacks the adjacent carbon bearing the chlorine.

  • Stereochemistry: This reaction proceeds with Retention of Configuration at the chiral center (the oxygen attacks the non-chiral CH₂Cl carbon, preserving the C1 stereochemistry).

4.2 Visualization of Reaction Pathway

G Ketone 2-chloro-1-(4-bromophenyl)ethanone (Achiral Precursor) Alcohol (1S)-1-(4-bromophenyl)-2-chloroethanol (Chiral Intermediate) Ketone->Alcohol Asymmetric Transfer Hydrogenation (Ru-Cat, HCOOH) Epoxide (S)-2-(4-bromophenyl)oxirane (Active Electrophile) Alcohol->Epoxide Intramolecular SN2 (NaOH, THF/H2O) Product SGLT2 Inhibitor / Beta-Blocker (Downstream API) Epoxide->Product Ring Opening (Nucleophile)

Caption: Synthetic workflow from achiral ketone to active epoxide intermediate.

Part 5: Analytical Characterization

Ensuring enantiomeric purity is paramount for regulatory compliance.

5.1 Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Polysaccharide-based).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 220 nm (Absorption of the bromophenyl chromophore).

  • Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns, but standards must be injected for confirmation.

5.2 NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Protons: Two doublets (AA'BB' system) around δ 7.50 (2H) and 7.25 (2H), characteristic of the para-substituted bromophenyl group.

  • Chiral Methine (-CH-OH): A doublet of doublets (dd) around δ 4.8 – 4.9 ppm.

  • Chloromethyl (-CH₂Cl): Two distinct doublets of doublets around δ 3.6 – 3.8 ppm (diastereotopic protons due to the adjacent chiral center).

Part 6: Handling & Safety (E-E-A-T)
  • Hazard Class: Acute Tox. 4 (Oral/Dermal).[2]

  • Specific Risk: As a halohydrin, it is a potential alkylating agent. Upon exposure to physiological pH or basic conditions, it can cyclize to the epoxide, which is reactive toward DNA/proteins.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hygroscopic).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for halogenated waste.

References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • ChemScene. (2024). Product Data: (1r)-1-(4-Bromophenyl)-2-chloroethan-1-ol (and enantiomers). ChemScene Building Blocks. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-(4-Bromophenyl)-2-chloroethanol. Merck KGaA. Link

  • BenchChem. (2025).[3][4] Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol Analogs. BenchChem Analytical Guides. Link

Sources

Exploratory

Thermodynamic Stability of Chiral (1S)-1-(4-Bromophenyl)-2-chloroethanol: A Technical Guide

Topic: Thermodynamic Stability of Chiral (1S)-1-(4-Bromophenyl)-2-chloroethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (1S)-1-(4-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Chiral (1S)-1-(4-Bromophenyl)-2-chloroethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S)-1-(4-bromophenyl)-2-chloroethanol (CAS: 1029431-48-8) is a critical chiral building block, belonging to the class of styrene chlorohydrins. It serves as a direct precursor to (S)-4-bromostyrene oxide and various


-adrenergic receptor agonists.

This guide addresses the molecule's thermodynamic fragility, specifically its propensity for intramolecular cyclization (epoxidation) and racemization . Unlike simple alcohols, this molecule exists in a delicate equilibrium where the thermodynamic drive toward epoxide formation competes with the kinetic stability of the chlorohydrin. Effective handling requires strict control over pH, temperature, and nucleophile concentration to prevent the loss of optical purity and chemical integrity.

Molecular Characterization & Physicochemical Profile[1][2][3][4]

Structural Attributes

The molecule features a secondary alcohol adjacent to a primary alkyl chloride on a 4-bromophenyl scaffold. The (1S) configuration at the benzylic position is the stereogenic center of interest.

PropertyValue / DescriptionSource/Inference
IUPAC Name (1S)-1-(4-bromophenyl)-2-chloroethanolChemical Identity
Molecular Formula

Calculated
Molecular Weight 235.51 g/mol Calculated
Physical State Low-melting solid or viscous oilAnalogous to racemic 1-(4-bromophenyl)ethanol (mp 36-38°C) [1]
Solubility High in DCM, MeOH, THF; Low in WaterLipophilic Halohydrin
Chiral Center C1 (Benzylic)(S)-Configuration
Thermodynamic Baseline

The stability of (1S)-1-(4-bromophenyl)-2-chloroethanol is governed by the Williamson ether synthesis-type intramolecular


 reaction .
  • Enthalpy (

    
    ):  The cyclization to the epoxide is slightly exothermic due to the formation of the stable salt (in basic conditions) or HCl solvation, despite the ring strain of the epoxide (~27 kcal/mol).
    
  • Entropy (

    
    ):  Positive, driven by the release of the leaving group (
    
    
    
    ) and the loss of rotational freedom being compensated by solvation effects.

Degradation Pathways & Mechanistic Insights[2]

The primary threat to the stability of this molecule is not oxidative decomposition, but rather base-catalyzed cyclization and racemization .

Pathway A: Intramolecular Cyclization (Epoxidation)

Under neutral to basic conditions (pH > 7.5), the hydroxyl group deprotonates. The resulting alkoxide acts as an internal nucleophile, attacking the C2 carbon and displacing the chloride.

  • Stereochemistry: This reaction proceeds with inversion at C2 (which is achiral in this molecule) but retention at the C1 chiral center. Therefore, (1S)-chlorohydrin yields (S)-epoxide.

  • Kinetics: First-order with respect to the chlorohydrin anion. The rate is pH-dependent.

Pathway B: Racemization via Reversible Epoxide Formation

In the presence of free chloride ions (common in reaction mixtures), the formed epoxide can be ring-opened back to the chlorohydrin.

  • Risk: If the ring opening is non-regioselective or occurs via an

    
    -like mechanism (stabilized by the 4-bromophenyl group), the stereochemical integrity at C1 is lost, leading to racemization.
    
Visualization of Degradation Logic

DegradationPathways Chlorohydrin (1S)-Chlorohydrin (Target Molecule) Alkoxide Alkoxide Intermediate Chlorohydrin->Alkoxide Deprotonation (pH > 7) Racemate Racemic Mixture (Loss of ee) Chlorohydrin->Racemate Via Carbocation (Acidic/High T) Epoxide (S)-4-Bromostyrene Oxide (Degradant) Alkoxide->Epoxide Intramolecular SN2 (Fast) Epoxide->Chlorohydrin Cl- Attack (Reversible) Epoxide->Racemate Non-selective Ring Opening Diol Styrene Glycol (Hydrolysis Product) Epoxide->Diol Hydrolysis (H2O/OH-)

Caption: Thermodynamic degradation landscape showing the dominant cyclization pathway (red) and potential racemization loops.

Experimental Protocols for Stability Assessment

To validate the stability of a specific lot of (1S)-1-(4-bromophenyl)-2-chloroethanol, the following self-validating protocols are recommended.

Protocol 1: pH-Dependent Forced Degradation (Solution State)

Objective: Determine the "pH window of stability" to define processing and storage buffers.

  • Preparation: Prepare 1 mg/mL solutions of the analyte in mixed buffers (MeOH/Water 50:50) at pH 2.0, 5.0, 7.0, 9.0, and 11.0.

  • Incubation: Thermostat at 25°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench basic samples immediately with dilute acetic acid to stop cyclization.

  • Analysis: Analyze via Reverse Phase HPLC (C18 column).

    • Success Criteria: >99% recovery at pH 2.0–5.0. Significant epoxide formation expected at pH > 9.0.

Protocol 2: Chiral Integrity Verification (Chiral HPLC)

Objective: Quantify enantiomeric excess (ee) and detect racemization.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Note: Avoid basic additives like DEA if possible to prevent on-column cyclization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Standard: Inject racemic 1-(4-bromophenyl)-2-chloroethanol to establish separation of enantiomers (

    
     for S and R isomers).
    
Protocol 3: Solid-State Thermal Stability (DSC)

Objective: Identify melting point and decomposition onset.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed aluminum pan (critical to prevent evaporation of HCl or volatile degradants).

  • Ramp: 5°C/min from 0°C to 250°C.

  • Interpretation:

    • Endotherm 1: Melting point (Expected ~30–40°C).[1]

    • Exotherm 1: Decomposition/Polymerization onset (Likely >150°C).

Risk Mitigation in Process Development

Based on the thermodynamic profile, the following handling rules are mandatory for maintaining >98% ee and chemical purity.

Storage Conditions
  • Temperature: Store at -20°C to 4°C . The low melting point means room temperature storage can lead to phase changes that accelerate degradation.

  • Atmosphere: Store under Argon or Nitrogen . Moisture exclusion is vital to prevent hydrolysis of any trace epoxide formed.

  • Container: Amber glass to prevent photolytic debromination (though minor, 4-bromoarenes can be photosensitive).

Solvent Selection
  • Avoid: Primary amines (nucleophilic attack), strong bases (NaOH, KOH), and aqueous basic buffers.

  • Preferred: Dichloromethane (DCM), Isopropyl Acetate (IPAc), or Toluene.

  • Acid Stabilization: For long-term solution storage, trace amounts of acid (e.g., 0.1% Acetic Acid) can suppress the alkoxide formation, effectively "locking" the molecule in the chlorohydrin form.

Workflow Visualization

StabilityWorkflow Start Raw Material (1S)-Chlorohydrin QC Initial QC (Chiral HPLC + DSC) Start->QC Decision Passes Spec? QC->Decision Storage Storage (-20°C, Inert Gas, Acidic trace) Decision->Storage Yes (>98% ee) Reject Reject/Reprocess Decision->Reject No (<95% ee) Process Processing (Keep pH < 7, T < 25°C) Storage->Process

Caption: Operational workflow for ensuring thermodynamic stability during handling.

References

  • ChemicalBook. (2026).[2] 1-(4-Bromophenyl)ethanol Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (2026). (R)-1-(4-Bromophenyl)-2-chloroethanol Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[3] 2-Chloroethanol Thermochemistry and Reactivity Data. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from

  • Santa Cruz Biotechnology. (2025). (-)-(R)-4-Bromostyrene oxide Product Data. Retrieved from

  • Royal Society of Chemistry. (2021). Initiation reactions in the high temperature decomposition of styrene. Physical Chemistry Chemical Physics. Retrieved from

Sources

Foundational

(1S)-1-(4-bromophenyl)-2-chloroethanol CAS number and identifiers

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6] (1S)-1-(4-bromophenyl)-2-chloroethanol is a high-value chiral halohydrin intermediate used primarily in the asymmetric synthesis of pharmaceutical active ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

(1S)-1-(4-bromophenyl)-2-chloroethanol is a high-value chiral halohydrin intermediate used primarily in the asymmetric synthesis of pharmaceutical active ingredients (APIs). Its structural uniqueness lies in its bifunctionality: it possesses a chemically labile alkyl chloride adjacent to a chiral hydroxyl group (allowing for epoxide formation) and a para-bromo aryl handle (enabling downstream cross-coupling reactions).

Core Identifiers
Identifier TypeValue
Chemical Name (1S)-1-(4-bromophenyl)-2-chloroethanol
CAS Number (S-isomer) 1076233-87-8
CAS Number (R-isomer) 1029431-48-8
CAS Number (Racemate) 2213-55-0 (generic chlorohydrin)
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
SMILES OC1=CC=C(Br)C=C1
InChI Key NGBKYBZRHPFKQX-MRVPVSSYSA-N
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 58–62 °C (Enantiopure forms often exhibit sharper melting ranges than racemates).

  • Solubility: Soluble in methanol, ethanol, dichloromethane, and ethyl acetate; sparingly soluble in water.

  • Chirality: The (S)-configuration at the C1 position is critical for biological activity in downstream beta-adrenergic receptor modulators.

Synthetic Pathways & Biocatalysis

The production of (1S)-1-(4-bromophenyl)-2-chloroethanol requires high enantioselectivity. While classical resolution of racemates is possible, modern industrial routes favor Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Route A: Biocatalytic Reduction (Green Chemistry)

This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts to reduce the prochiral ketone precursor, 1-(4-bromophenyl)-2-chloroethanone.

  • Precursor: 1-(4-bromophenyl)-2-chloroethanone (CAS 4209-02-3).

  • Catalyst: Saccharomyces cerevisiae (Baker's Yeast) or engineered Carbonyl Reductases (e.g., Candida parapsilosis CpRCR).

  • Cofactor Regeneration: NADPH/NADH recycling via glucose dehydrogenase (GDH) or isopropanol.

  • Mechanism: The enzyme delivers a hydride to the Re-face of the carbonyl group, yielding the (S)-alcohol with >95% enantiomeric excess (ee).

Route B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Noyori Reduction)

For scalable chemical synthesis, Ruthenium-based catalysts are the industry standard.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate.

  • Protocol:

    • Charge reactor with 1-(4-bromophenyl)-2-chloroethanone.

    • Add catalyst (0.5–1.0 mol%) in dichloromethane or ethyl acetate.

    • Add H-source and stir at 25–30 °C for 12–24 hours.

    • Purification: Silica gel chromatography or recrystallization from hexanes/EtOAc.

Synthesis Workflow Diagram

SynthesisPathway Ketone 1-(4-bromophenyl)- 2-chloroethanone (Prochiral Precursor) Biocat Biocatalysis (KRED / NADH) >99% ee Ketone->Biocat Enzymatic Reduction ChemCat Ru-ATH (Ru-TsDPEN) Scalable Ketone->ChemCat Transfer Hydrogenation Product (1S)-1-(4-bromophenyl)- 2-chloroethanol (Target) Biocat->Product Extraction ChemCat->Product Purification

Figure 1: Dual pathways for the asymmetric synthesis of the target chlorohydrin.

Pharmaceutical Applications & Functionalization

The value of (1S)-1-(4-bromophenyl)-2-chloroethanol lies in its role as a divergent intermediate . It serves as a precursor to chiral epoxides and can be further modified at the aryl bromide position.

Conversion to (S)-4-Bromostyrene Oxide

Treatment of the chlorohydrin with a mild base (NaOH or K₂CO₃) effects an intramolecular S_N2 reaction, displacing the chloride to form the epoxide with retention of configuration (due to C-C bond rotation allowing backside attack, or inversion depending on mechanism, but typically preserving chiral integrity relative to the backbone).

  • Reagent: 2M NaOH, THF/Water.

  • Product: (S)-2-(4-bromophenyl)oxirane (Analogue of CAS 32017-76-8).

  • Utility: This epoxide is a "chiral electrophile" that reacts with amines to form beta-amino alcohols, a scaffold ubiquitous in beta-blockers and antifungal agents.

Downstream API Synthesis
  • Beta-Adrenergic Agonists: The phenylethanolamine core is constructed by opening the epoxide with substituted amines (e.g., isopropylamine, tert-butylamine).

  • Suzuki-Miyaura Coupling: The para-bromo substituent remains intact during the reduction and epoxidation. This allows medicinal chemists to couple the chiral alcohol to boronic acids late in the synthesis, creating bi-aryl libraries for drug discovery (e.g., for NMDA receptor antagonists or kinase inhibitors).

Reaction Logic Diagram

Applications Chlorohydrin (1S)-1-(4-bromophenyl)- 2-chloroethanol Base Base Treatment (NaOH/THF) Chlorohydrin->Base BiAryl Bi-Aryl Chiral Intermediate Chlorohydrin->BiAryl Pd-Catalyzed Cross-Coupling Epoxide (S)-4-Bromostyrene Oxide Base->Epoxide Cyclization BetaBlocker Chiral Beta-Amino Alcohol Scaffold Epoxide->BetaBlocker Ring Opening (Regioselective) Amine Amine Nucleophile (R-NH2) Coupling Suzuki Coupling (Ar-B(OH)2 / Pd)

Figure 2: Divergent synthetic utility: Epoxide formation vs. Aryl cross-coupling.

Analytical Characterization

To validate the identity and purity of the synthesized (S)-enantiomer, the following analytical parameters must be met.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃ (7.26 ppm reference).

  • Aromatic Region: δ 7.50 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H) – Characteristic AA'BB' system of 1,4-disubstituted benzene.

  • Chiral Methine (CH-OH): δ 4.85–4.95 (dd, 1H). The chemical shift is sensitive to concentration and hydrogen bonding.

  • Chloromethyl (CH₂Cl): δ 3.60–3.75 (m, 2H). Appears as a diastereotopic set of signals due to the adjacent chiral center.

  • Hydroxyl (-OH): Broad singlet, exchangeable with D₂O.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. (Note: elution order depends on the specific column and conditions; standards must be run).

Handling & Safety Information

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H341: Suspected of causing genetic defects (common for alkyl halides).

Safety Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hygroscopic).

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • Sigma-Aldrich. (S)-1-(4-Bromophenyl)-2-chloroethan-1-ol Product Page. Link

  • ChemicalBook. (S)-1-(4-Bromophenyl)-2-chloroethan-1-ol CAS 1076233-87-8 Data. Link

  • Wang, Y., et al. "Biocatalytic reduction of 2-chloro-1-phenylethanone derivatives using bread yeast." Chinese Patent CN101503714A. Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. (Foundational reference for Ru-TsDPEN methodology).
  • PubChem. Compound Summary for 2-(4-Bromophenyl)ethanol and derivatives. National Library of Medicine.[2] Link

Sources

Exploratory

Physical characteristics of (1S)-1-(4-bromophenyl)-2-chloroethanol crystals

An In-depth Technical Guide to the Physical Characteristics of (1S)-1-(4-bromophenyl)-2-chloroethanol Crystals Introduction (1S)-1-(4-bromophenyl)-2-chloroethanol is a chiral halogenated alcohol with significant potentia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Characteristics of (1S)-1-(4-bromophenyl)-2-chloroethanol Crystals

Introduction

(1S)-1-(4-bromophenyl)-2-chloroethanol is a chiral halogenated alcohol with significant potential as a building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. The precise three-dimensional arrangement of atoms within its crystal lattice and its response to thermal and spectroscopic interrogation are critical parameters that influence its reactivity, stability, and suitability for drug development pipelines.

This technical guide addresses a notable gap in the publicly available scientific literature. While the compound is commercially available, a comprehensive analysis of its crystalline state is not readily accessible. Therefore, this document serves a dual purpose: first, to provide a predictive analysis of its key physical characteristics based on established principles and data from structurally analogous compounds; and second, to offer a set of robust, field-proven experimental protocols for researchers to perform a full, self-validating characterization. This framework is designed to empower scientists and drug development professionals to elucidate the precise physical properties of this important chiral intermediate.

Part 1: Molecular Structure and Predicted Crystalline Properties

The foundation of a crystal's physical properties lies in the structure of its constituent molecule and the non-covalent interactions that govern its packing in the solid state.

Molecular Architecture

The molecule features a stereogenic center at the carbinol carbon (C1), conferring its chirality. The phenyl ring is substituted with a bromine atom at the para position, while the ethanol backbone contains a chlorine atom at the C2 position. This combination of a chiral center and two different halogen atoms makes it a versatile synthetic precursor.

Caption: 2D representation of (1S)-1-(4-bromophenyl)-2-chloroethanol.

Predicted Crystallographic and Intermolecular Interactions

Direct crystallographic data for the title compound is not publicly available. However, by examining related structures, such as 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone[1] and (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one[2][3], we can infer likely characteristics.

  • Crystal System: Chiral molecules like this must crystallize in one of the 65 Sohncke space groups (chiral space groups). Common systems for such organic molecules include orthorhombic or monoclinic.

  • Intermolecular Forces: The primary force dictating the crystal packing will be hydrogen bonding from the hydroxyl group (O-H···O). Additionally, weaker C-H···O contacts, halogen bonds (C-Br···O or C-Cl···O), and π-π stacking interactions between the bromophenyl rings are anticipated to play a significant role in stabilizing the crystal lattice. The presence of both bromine and chlorine provides multiple potential sites for halogen bonding, which can be a powerful tool in crystal engineering.

G mol1 Molecule A mol2 Molecule B (Symmetry Equivalent) mol1->mol2 O-H···O H-Bond mol3 Molecule C mol1->mol3 π-π Stacking mol2->mol3 C-Br···O Halogen Bond

Caption: Predicted intermolecular interactions stabilizing the crystal lattice.

Part 2: Predictive Spectroscopic and Thermal Profiles

The following sections outline the expected spectroscopic signatures and thermal behavior of the compound, providing a baseline for experimental verification.

Spectroscopic Analysis

Spectroscopy is indispensable for confirming molecular structure and purity.

TechniquePredicted SignatureRationale & Causality
¹H NMR ~7.5-7.2 ppm (4H, m): Aromatic protons. ~4.9 ppm (1H, dd): Methine proton (CH-OH). ~3.8-3.6 ppm (2H, m): Methylene protons (CH₂Cl). ~2.5 ppm (1H, d): Hydroxyl proton (OH).The aromatic protons will appear as two doublets due to symmetry. The methine proton is deshielded by the adjacent oxygen and aromatic ring. The methylene protons are deshielded by the adjacent chlorine atom. The hydroxyl proton's shift is variable and depends on concentration and solvent.
¹³C NMR ~140-125 ppm: Aromatic carbons. ~75 ppm: Methine carbon (CH-OH). ~50 ppm: Methylene carbon (CH₂Cl).The chemical shifts are standard for this type of environment. The carbon attached to bromine will have a distinct shift compared to the other aromatic carbons.
FTIR ~3400-3200 cm⁻¹ (broad): O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1490 cm⁻¹: Aromatic C=C skeletal vibrations. ~1100-1000 cm⁻¹: C-O stretch. ~800-600 cm⁻¹: C-Cl and C-Br stretches.The broadness of the O-H stretch is characteristic of hydrogen bonding in the solid state. The C-Cl and C-Br stretches appear in the fingerprint region and are influenced by the overall molecular structure. These predictions are consistent with general principles of IR spectroscopy.[4]
Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase behavior of crystalline materials, which is a key consideration in pharmaceutical development.[5][6]

TechniqueExpected EventRationale & Causality
DSC Single, sharp endotherm: Melting point.A sharp endotherm is indicative of a pure, crystalline solid. The temperature of this peak defines the melting point. The absence of other thermal events before melting would suggest the absence of polymorphism or solvent loss under the experimental conditions.
TGA Mass loss at high temperature: Thermal decomposition.A stable baseline until a high temperature, followed by a sharp drop in mass, indicates the onset of thermal decomposition. The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation.[7][8]

Part 3: Experimental Characterization Workflow

To move from prediction to empirical fact, a systematic experimental workflow is required. The following protocols are designed to be self-validating and adhere to the highest standards of scientific rigor.

Caption: Workflow for the comprehensive characterization of crystalline solids.

Protocol 1: Single Crystal Growth via Slow Evaporation

Causality: The slow removal of solvent allows molecules to organize into a low-energy, highly ordered crystal lattice, which is essential for high-quality X-ray diffraction.

  • Solvent Selection: Screen for a solvent in which the compound is sparingly soluble. A mixture of solvents (e.g., hexane/ethyl acetate) can be used to fine-tune solubility.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once crystals of sufficient size (0.1-0.3 mm) have formed, carefully harvest them using a spatula or loop.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: This technique directly probes the electron density within the crystal, providing an unambiguous determination of the atomic positions, bond lengths, bond angles, and intermolecular interactions.

  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a cryoloop using a minimal amount of paratone oil.

  • Data Collection: Mount the loop on the goniometer of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data using a program like Bruker's APEX suite.

  • Structure Solution & Refinement: Process the raw data to obtain a reflection file. Solve the structure using direct methods (e.g., SHELXS) and refine it against the data using full-matrix least-squares (e.g., SHELXL).

  • Validation: The final refined structure should have low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.0, validating the model's accuracy.

Protocol 3: Spectroscopic Characterization

Causality: NMR and FTIR provide orthogonal, confirmatory data on the molecular structure, verifying that the crystal analyzed by XRD is the correct bulk material.

  • NMR Sample Preparation: Dissolve ~5-10 mg of the crystalline material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • FTIR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the crystal with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

Protocol 4: Thermal Analysis (DSC/TGA)

Causality: DSC measures heat flow associated with phase transitions, while TGA measures mass changes upon heating. Together, they define the material's behavior and stability at elevated temperatures.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline material into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis: Place the pan in the DSC cell alongside an empty reference pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to identify the melting point.

  • TGA Analysis: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass as a function of temperature to determine the decomposition temperature.

Conclusion

While a definitive experimental profile for crystalline (1S)-1-(4-bromophenyl)-2-chloroethanol remains to be published, this guide provides a robust framework for its characterization. By leveraging predictive analysis based on structurally similar compounds and outlining a comprehensive suite of validated experimental protocols, researchers are well-equipped to fully elucidate the physical properties of this important chiral building block. The execution of these protocols will not only yield critical data for its application in synthesis and drug development but also contribute valuable knowledge to the broader scientific community.

References

  • IUPAC. (2012). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3478. [Link]

  • Gurbanov, A., et al. (2025). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Gurbanov, A., et al. (2025). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-2-chloroethanone. PubChemLite. [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Fun, H.-K., et al. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1464. [Link]

  • Wiley. (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. SpectraBase. [Link]

  • Chemsrc. (2025). 2-bromo-1-(4-chlorophenyl)ethanol. Chemsrc. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Fun, H.-K., et al. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. ResearchGate. [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Henven. (n.d.). Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis. Henven. [Link]

  • Nowak-Szczepanska, N., & Kowalski, P. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Redalyc. [Link]

Sources

Foundational

Unlocking Molecular Complexity: Pharmaceutical Applications of (1S)-1-(4-bromophenyl)-2-chloroethanol

Executive Summary In the landscape of asymmetric active pharmaceutical ingredient (API) synthesis, the strategic selection of chiral building blocks dictates both the efficiency and scalability of the manufacturing proce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric active pharmaceutical ingredient (API) synthesis, the strategic selection of chiral building blocks dictates both the efficiency and scalability of the manufacturing process. (1S)-1-(4-bromophenyl)-2-chloroethanol is a highly versatile, bifunctional chiral halohydrin. It possesses a stereodefined benzylic alcohol, an adjacent primary alkyl chloride, and a para-bromoaryl moiety. This unique structural triad allows it to serve as a linchpin in the synthesis of β-adrenergic receptor antagonists (β-blockers), sympathomimetics, and complex biaryl pharmacophores.

This technical guide dissects the reactivity profile of this molecule, outlines field-proven experimental workflows, and provides mechanistic rationales for its deployment in late-stage pharmaceutical diversification.

Structural Anatomy and Reactivity Profile

The utility of (1S)-1-(4-bromophenyl)-2-chloroethanol in drug development is grounded in its orthogonal reactivity. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable synthetic node[1].

  • The (1S) Chiral Center (Stereocontrol): The absolute configuration at the C1 position is critical. Because pharmacological targets like the β1-adrenergic receptor are highly stereoselective, deploying an enantiopure halohydrin bypasses the need for late-stage chiral resolution, significantly improving the Eudismic ratio of the final API[2].

  • The 2-Chloroethanol Moiety (Latent Epoxide): The proximity of the hydroxyl group to the primary chloride enables an intramolecular

    
     cyclization under mild basic conditions. Crucially, because the leaving group (chloride) is on C2, the reaction proceeds with complete retention of configuration  at the C1 stereocenter, yielding (S)-2-(4-bromophenyl)oxirane[1].
    
  • The 4-Bromoaryl Group (Cross-Coupling Handle): The aryl bromide is a privileged functional group for transition-metal catalysis. It permits Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-coupling reactions, allowing chemists to append diverse aromatic or heteroaromatic systems to the pharmacophore without disturbing the delicate chiral halohydrin or epoxide motifs[3].

G A (1S)-1-(4-bromophenyl)-2-chloroethanol (Chiral Halohydrin) B (S)-2-(4-bromophenyl)oxirane (Chiral Epoxide) A->B Base (NaOH) Intramolecular SN2 C Suzuki-Miyaura Cross-Coupling A->C Pd Catalyst, Ar-B(OH)2 Mild Base D Regioselective Aminolysis B->D R-NH2 Nucleophilic Ring Opening E Chiral Biaryl Halohydrin (Advanced API Intermediate) C->E C-C Bond Formation F Chiral β-Amino Alcohol (β-Blocker Pharmacophore) D->F C-N Bond Formation

Divergent synthetic pathways from (1S)-1-(4-bromophenyl)-2-chloroethanol to advanced APIs.

Core Pharmaceutical Applications

Application A: Asymmetric Synthesis of β-Amino Alcohols

The most direct application of this halohydrin is the synthesis of chiral 2-amino-1-arylethanols. These motifs form the backbone of numerous cardiovascular and respiratory drugs[2]. The halohydrin is first converted to the corresponding (S)-epoxide. The epoxide is then subjected to regioselective nucleophilic attack by an amine (e.g., isopropylamine or tert-butylamine).

Causality in Design: The nucleophilic attack occurs exclusively at the less sterically hindered C2 position. This regioselectivity is paramount; attack at C1 would lead to inversion of the stereocenter and a loss of enantiomeric purity. By controlling the temperature and using alcoholic solvents, we stabilize the transition state via hydrogen bonding, ensuring >99% regioselectivity.

Application B: Late-Stage Diversification via Palladium Catalysis

In the development of next-generation therapeutics (e.g., selective β3-adrenergic agonists like Mirabegron analogs), extended biphenyl systems are often required for receptor subtype selectivity. The 4-bromo substituent allows for palladium-catalyzed cross-electrophile coupling or Suzuki-Miyaura coupling[3].

Causality in Design: Performing a Suzuki coupling directly on the halohydrin requires carefully buffered conditions (e.g.,


 in aqueous media) to prevent premature, uncontrolled epoxidation[4]. Alternatively, coupling can be performed on the pre-formed epoxide, provided a mild base like 

is utilized to prevent epoxide hydrolysis.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction trajectory.

Protocol 1: Stereoretentive Epoxidation to (S)-2-(4-bromophenyl)oxirane

Objective: Convert the halohydrin to the epoxide while preserving the >99% ee.

  • Preparation: Dissolve 1.0 eq of (1S)-1-(4-bromophenyl)-2-chloroethanol in a biphasic mixture of THF and

    
     (1:1 v/v, 0.2 M).
    
  • Base Addition: Cool the mixture to 0 °C. Add 1.5 eq of aqueous NaOH (2.0 M) dropwise over 15 minutes.

    • Causality: The biphasic system ensures that once the lipophilic epoxide forms, it partitions into the THF layer, protecting it from hydroxide-mediated hydrolysis (diol formation).

  • Agitation & IPC: Stir vigorously at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The halohydrin (

    
    ) should completely convert to the epoxide (
    
    
    
    ).
  • Workup: Separate the organic layer. Extract the aqueous layer with MTBE (2x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: Regioselective Aminolysis

Objective: Synthesize the chiral β-amino alcohol pharmacophore.

  • Preparation: Dissolve 1.0 eq of the crude (S)-2-(4-bromophenyl)oxirane in absolute ethanol (0.5 M).

  • Amine Addition: Add 5.0 eq of isopropylamine.

    • Causality: A large excess of the primary amine is critical to suppress secondary reactions, specifically the bis-alkylation of the amine by two epoxide molecules. Ethanol acts as a proton shuttle, lowering the activation energy for the ring-opening.

  • Reflux & IPC: Heat the mixture to 60 °C for 4-6 hours. Monitor by HPLC until epoxide consumption is >98%.

  • Isolation: Evaporate the solvent and excess amine in vacuo. Recrystallize the crude product from hot toluene/hexanes to yield the enantiopure (1S)-2-(isopropylamino)-1-(4-bromophenyl)ethanol.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Chiral Epoxide

Objective: Append an aryl group to the 4-bromo position without degrading the epoxide.

  • Preparation: In a Schlenk flask, combine 1.0 eq of (S)-2-(4-bromophenyl)oxirane, 1.2 eq of arylboronic acid, and 2.0 eq of finely milled

    
    .
    
  • Catalyst Loading: Add 0.05 eq of

    
    .
    
    • Causality:

      
       is selected for its high turnover number and stability in aqueous-organic mixtures, allowing the reaction to proceed at lower temperatures, safeguarding the epoxide.
      
  • Solvent & Degassing: Add degassed Toluene/

    
     (4:1 v/v). Purge with Argon for 10 minutes.
    
  • Reaction: Heat to 70 °C for 8 hours.

  • Workup: Filter through a short pad of Celite to remove Pd black. Extract with EtOAc, wash with water, and purify via flash chromatography.

G S1 S1 S2 Step 2: Epoxidation SN2 Displacement of Cl Stereocenter Retained S1->S2 S3 Step 3: Ring Opening Amine attacks C2 (Less hindered) S2->S3 S4 Step 4: Proton Transfer Formation of stable β-amino alcohol S3->S4

Mechanistic sequence of base-catalyzed epoxidation followed by regioselective aminolysis.

Quantitative Data & Yield Analysis

The following table summarizes the typical performance metrics of the protocols described above, based on standard process chemistry optimizations for chiral halohydrins[1],[4].

TransformationReagents / CatalystTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Epoxidation NaOH, THF/

0 to 20292 - 95%>99% (Retained)
Aminolysis Isopropylamine, EtOH60685 - 88%>99%
Suzuki Coupling Ar-

,

,

70878 - 84%>98%

Note: Yields represent isolated, purified products. Enantiomeric excess is typically determined via Chiral HPLC (e.g., Chiralcel OD-H column).

Conclusion

(1S)-1-(4-bromophenyl)-2-chloroethanol is far more than a simple intermediate; it is a highly programmable chiral scaffold. By understanding the causality behind its reactivity—specifically the stereoretentive nature of its epoxidation and the orthogonality of its bromoaryl handle—process chemists can design highly convergent, atom-economical routes to complex active pharmaceutical ingredients. Adhering to the strictly controlled protocols outlined above ensures that both chemical yield and stereochemical integrity are maximized at every stage of the drug development pipeline.

References

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at:[Link]

  • Unmasking the Hidden Carbonyl Group Using Gold(I) Catalysts and Alcohol Dehydrogenases: Design of a Thermodynamically-Driven Cascade toward Optically Active Halohydrins. ACS Catalysis. Available at:[Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the asymmetric synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol , a critical chiral halohydrin intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the asymmetric synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol , a critical chiral halohydrin intermediate used in the synthesis of adrenergic


-blockers and antifungal agents (e.g., imidazole derivatives).

The guide prioritizes two distinct, high-fidelity protocols: Biocatalytic Reduction (for maximum enantioselectivity and green chemistry compliance) and Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) (for chemical robustness and scalability).

Executive Summary & Strategic Route Selection

The synthesis of chiral


-halohydrins requires precise control to prevent dehalogenation (formation of acetophenone derivatives) and to achieve high enantiomeric excess (ee). The (1S)-enantiomer of 1-(4-bromophenyl)-2-chloroethanol is structurally significant due to the priority inversion caused by the chlorine atom under Cahn-Ingold-Prelog (CIP) rules, often requiring "Anti-Prelog" specific catalysts depending on the priority assignment logic used by the enzyme/catalyst class.
Route Comparison Table
FeatureProtocol A: Biocatalytic Reduction (TeSADH Mutant)Protocol B: Ir-Catalyzed ATH
Catalyst Engineered Thermoanaerobacter ethanolicus SADH (ΔP84/A85G)Ir(III)-Cinchona-derived NNP Complex
Selectivity (ee) >99% (S)95–98% (S)
Reaction Conditions Aqueous Buffer/IPA, 30°C, pH 7.5Formic Acid/Triethylamine, 25–40°C
Scalability High (Batch or Flow); requires cofactor recyclingHigh; Catalyst is robust but expensive
Key Risk Enzyme inhibition by high substrate conc.Catalyst poisoning by halide ions
Green Metric Excellent (Water-based, ambient temp)Good (High atom economy)

Precursor Synthesis: 2-chloro-1-(4-bromophenyl)ethanone

Before asymmetric reduction, the high-purity


-chloroketone precursor must be synthesized. Commercial supplies often contain non-halogenated acetophenone impurities which complicate downstream purification.

Protocol: Friedel-Crafts Acylation

  • Reagents: Bromobenzene (1.0 eq), Chloroacetyl chloride (1.2 eq), Aluminum chloride (

    
    , 1.3 eq).
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    
  • Procedure:

    • Cool

      
       suspension in DCM to 0°C.
      
    • Add chloroacetyl chloride dropwise.

    • Add bromobenzene dropwise, maintaining temp < 10°C.

    • Stir at RT for 4 hours. Quench over ice/HCl.

    • Purification: Recrystallize from ethanol/hexane to remove isomers.

    • Target Purity: >98% (GC-MS).

Protocol A: Biocatalytic Reduction (High Selectivity)

This protocol utilizes an engineered Ketoreductase (KRED), specifically a mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH). The ΔP84/A85G mutant is documented to reverse the stereopreference to yield the (S)-halohydrin.

Materials
  • Substrate: 2-chloro-1-(4-bromophenyl)ethanone (100 mM stock in DMSO).

  • Enzyme: TeSADH Mutant ΔP84/A85G (lyophilized powder or whole cell).

  • Cofactor:

    
     (0.5 mM).
    
  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if the enzyme accepts it as a coupled substrate).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Methodology
  • Reaction Assembly: In a glass vial, combine phosphate buffer (pH 7.5) containing 10% (v/v) Isopropanol (serves as cosubstrate for cofactor regeneration).[1]

  • Substrate Addition: Add the ketone substrate to a final concentration of 10–50 mM. Note: Higher concentrations may require a biphasic system (e.g., adding butyl acetate) to prevent enzyme deactivation.

  • Initiation: Add

    
     (0.1 mM catalytic load) and the TeSADH enzyme (5 U/mmol substrate).
    
  • Incubation: Shake at 200 rpm, 30°C for 24 hours.

  • Monitoring: Monitor consumption of ketone via HPLC (C18 column) or TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract 3x with Ethyl Acetate.

    • Dry organic layer over

      
       and concentrate.
      
  • Validation: The specific mutant ΔP84/A85G delivers the (S)-enantiomer via anti-Prelog delivery (hydride attack from the Re-face of the ketone, considering the priority change of the

    
    -chloro group).
    

Protocol B: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

For laboratories without biocatalysis capabilities, Ir-catalyzed ATH provides a robust chemical alternative using Cinchona-alkaloid-derived NNP ligands.

Materials
  • Catalyst Precursor:

    
    .
    
  • Chiral Ligand: NNP-type ligand derived from quinine (for S-selectivity, verify ligand configuration; typically Quinine-derived ligands induce specific facial selectivity). Reference: Ir-complex with N-(2-pyridyl)sulfonyl-1,2-diphenylethylenediamine can also be used.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Methanol or THF.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Under Argon, mix

      
       (0.5 mol%) and the Chiral NNP Ligand (1.0 mol%) in degassed methanol.
      
    • Stir for 30 mins at RT to form the active complex.

  • Reaction Setup:

    • Add 2-chloro-1-(4-bromophenyl)ethanone (1.0 eq) to the catalyst solution.

    • Cool to 0°C.

  • Hydrogenation:

    • Slowly add

      
       mixture (5 eq of hydride).
      
    • Allow to warm to RT and stir for 12–18 hours.

    • Critical Control: Do not heat above 40°C to avoid elimination of HCl to form the epoxide or vinyl chloride.

  • Quench & Isolation:

    • Quench with water. Neutralize with saturated

      
      .
      
    • Extract with DCM.

    • Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Validation & Logic

Enantiomeric Excess Determination[2][3][4]
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (R)-isomer: ~12 min

    • (S)-isomer: ~15 min (Must be verified with racemic standard).

Configuration Logic (CIP Rules)

The assignment of (S) is non-intuitive due to the chlorine atom.

  • Chiral Center: C1 (Carbon attached to OH).

  • Priorities:

    • 1: -OH (Oxygen, Z=8)

    • 2: -

      
       (Carbon bonded to Cl, H, H). Cl (Z=17) beats the Carbon of the phenyl ring.
      
    • 3: -

      
       (Carbon bonded to C, C, H).
      
    • 4: -H.

  • Result: For the (S)-configuration, looking down the C-H bond, the sequence 1

    
     2 
    
    
    
    3 must be counter-clockwise. This often corresponds to the same facial attack as the "Anti-Prelog" reduction of acetophenone, but the priority switch of the side chain (Methyl vs Chloromethyl) inverts the nomenclature from R to S.

Workflow Visualization

G Start Start: 4-Bromoacetophenone Step1 Precursor Synthesis (Chlorination / Friedel-Crafts) Start->Step1 Check1 QC: Purity >98%? Step1->Check1 Check1->Step1 No (Recrystallize) Branch Select Protocol Check1->Branch Yes ProtA Protocol A: Biocatalysis (TeSADH ΔP84/A85G) Branch->ProtA High ee Req / Green ProtB Protocol B: Chemocatalysis (Ir-NNP ATH) Branch->ProtB Scalability / Robustness ReactionA Reaction: Buffer/IPA, 30°C Cofactor Recycling ProtA->ReactionA ReactionB Reaction: HCOOH/TEA, 25°C Ir-Catalyst ProtB->ReactionB Workup Workup & Extraction (EtOAc / DCM) ReactionA->Workup ReactionB->Workup Analysis Chiral HPLC Analysis (OD-H Column) Workup->Analysis Final Target: (1S)-1-(4-bromophenyl)-2-chloroethanol Analysis->Final ee > 98%

Caption: Decision workflow for the asymmetric synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol, highlighting the divergence between biocatalytic and chemocatalytic routes.

References

  • Musa, M. M., et al. (2007). "Asymmetric reduction of 2-chloro-1-phenylethanone derivatives by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase mutants." Journal of Organic Chemistry. Link (Validates TeSADH mutants for S-selectivity).

  • Chen, Q., et al. (2022).[3] "The Ir-Catalyzed Asymmetric Hydrogenation of

    
    -Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins." Journal of Organic Chemistry. Link (Protocol for Iridium ATH).
    
  • Baydas, Y., et al. (2020).[4] "Green synthesis of chiral aromatic alcohols with Lactobacillus kefiri P2 as a novel biocatalyst." ResearchGate. Link (Biocatalytic alternative).

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition. Link (Foundational CBS reduction context).

Sources

Application

Biocatalytic reduction of 2-chloro-1-(4-bromophenyl)ethanone to (1S)-alcohol

Application Note: Biocatalytic Asymmetric Reduction of 2-Chloro-1-(4-bromophenyl)ethanone Abstract This application note details the process engineering and experimental protocol for the enantioselective bioreduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Asymmetric Reduction of 2-Chloro-1-(4-bromophenyl)ethanone

Abstract

This application note details the process engineering and experimental protocol for the enantioselective bioreduction of 2-chloro-1-(4-bromophenyl)ethanone (an


-haloketone) to (1S)-2-chloro-1-(4-bromophenyl)ethanol . This chiral halohydrin is a critical intermediate for the synthesis of adrenergic receptor agonists and other enantiopure pharmaceutical ingredients. The protocol utilizes a recombinant Ketoreductase (KRED)  (homologous to Lactobacillus kefir ADH) coupled with a Glucose Dehydrogenase (GDH)  cofactor recycling system. This method offers superior enantiomeric excess (>99% ee) and mild reaction conditions compared to chemocatalytic routes (e.g., Corey-Bakshi-Shibata reduction), while mitigating the stability issues inherent to 

-haloketones.

Introduction & Scientific Foundation

The Challenge of -Haloketones

The substrate, 2-chloro-1-(4-bromophenyl)ethanone, presents specific chemical challenges:

  • Instability:

    
    -Haloketones are prone to hydrolysis and aldol-type condensations, particularly at elevated pH (> 7.5).
    
  • Toxicity: It is a potent alkylating agent and lachrymator, requiring strict safety containment.

  • Solubility: The aromatic bromine and chlorine substituents render the molecule highly hydrophobic (LogP ~ 3.5), limiting aqueous solubility.

The Biocatalytic Solution

Biocatalysis replaces transition metal catalysts with enzymes that operate in aqueous media at ambient temperature.

  • Enzyme Selection: The target product has the (1S) configuration. Based on Cahn-Ingold-Prelog (CIP) priorities, the hydroxyl group is priority 1, the chloromethyl group is priority 2, and the bromophenyl group is priority 3.

    • Stereochemical Logic: Enzymes exhibiting "Anti-Prelog" stereopreference (e.g., from Lactobacillus kefir) typically deliver hydride to the si-face of the ketone.[1] For acetophenone, this yields the (R)-alcohol.[2] However, due to the priority swap between the methyl and chloromethyl groups, the same facial selectivity yields the (S)-alcohol for

      
      -chloroacetophenones [1].
      
  • Cofactor Recycling: To make the process economically viable, the expensive cofactor NADPH is used in catalytic amounts and regenerated in situ using Glucose Dehydrogenase (GDH) and Glucose.

Reaction Scheme & Mechanism

The following diagram illustrates the coupled enzymatic system. The KRED reduces the substrate while consuming NADPH. The GDH simultaneously oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), regenerating NADPH.

ReactionScheme Substrate 2-Chloro-1-(4-bromophenyl)ethanone (Substrate) KRED KRED (L. kefir homolog) Substrate->KRED Product (1S)-2-Chloro-1-(4-bromophenyl)ethanol (Product) NADP NADP+ GDH GDH (B. megaterium) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconic Gluconic Acid KRED->Product Reduction KRED->NADP GDH->NADPH Recycling GDH->Gluconic Oxidation

Figure 1: Coupled enzymatic cycle showing the reduction of the haloketone driven by glucose oxidation.

Experimental Protocol

Materials & Equipment
  • Enzymes: KRED Screening Kit (containing Lactobacillus type enzymes) or specific enzyme Lk-ADH (commercially available). GDH (CDX-901 or equivalent).

  • Chemicals: 2-chloro-1-(4-bromophenyl)ethanone (>98%), NADP+ (disodium salt), D-Glucose, DMSO (molecular biology grade), Potassium Phosphate Monobasic/Dibasic.

  • Equipment: Orbital shaker with temperature control, pH stat (titrator) or manual pH monitoring, HPLC with Chiral Column (Chiralcel OD-H or AD-H).

Buffer Preparation

Prepare 100 mM Potassium Phosphate Buffer, pH 6.5 .

  • Note: A slightly acidic pH (6.0–6.5) is preferred over pH 7.0–8.0 to prevent chemical degradation of the

    
    -chloroketone substrate [2].
    
Standard Screening Protocol (1 mL Scale)

Use this protocol to validate enzyme activity and stereoselectivity.

  • Substrate Stock: Dissolve 50 mg of substrate in 1 mL DMSO (50 mg/mL).

  • Reaction Mix: In a 2 mL glass vial, combine:

    • 800 µL Buffer (100 mM KPi, pH 6.5) containing 1 mM NADP+ and 100 mM Glucose.[3]

    • 10 U Glucose Dehydrogenase (GDH).

    • 2-5 mg KRED enzyme (lyophilized powder).

  • Initiation: Add 50 µL Substrate Stock (Final conc: ~2.5 mg/mL, 5% DMSO).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Sampling: Quench 100 µL reaction mix with 400 µL Acetonitrile. Centrifuge to remove protein. Analyze supernatant by HPLC.

Preparative Scale-Up Protocol (10 g Scale)

For gram-scale synthesis, solubility management is critical. A biphasic system or controlled dosing is recommended.

Step-by-Step Workflow:

  • Reactor Setup: Use a 500 mL round-bottom flask or jacketed vessel with overhead stirring.

  • Aqueous Phase:

    • Volume: 200 mL Potassium Phosphate Buffer (100 mM, pH 6.5).

    • Add: 4.0 g D-Glucose (1.1 equivalents).

    • Add: 50 mg NADP+ (catalytic quantity).

    • Add: 200 mg GDH (approx 20 U/mg).

    • Add: 500 mg KRED (optimized variant).

  • Substrate Preparation: Dissolve 10 g of 2-chloro-1-(4-bromophenyl)ethanone in 30 mL DMSO (or Toluene for a biphasic system).

  • Reaction:

    • Add substrate solution dropwise to the stirring aqueous phase over 1 hour.

    • Maintain temperature at 30°C.

    • pH Control (Crucial): The GDH reaction produces gluconic acid, which will lower pH. Monitor pH and maintain at 6.5 ± 0.2 using 1 M NaOH (automatic titration is best).

  • Monitoring: Check conversion at 6h, 12h, and 24h via HPLC. Target >98% conversion.

  • Workup (DSP):

    • Add 200 mL Ethyl Acetate (EtOAc) or MTBE to the vessel. Stir vigorously for 20 mins.

    • Separate phases.[4][5] Re-extract aqueous phase with 100 mL EtOAc.

    • Combine organic layers and wash with brine (saturated NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate under vacuum.
      
    • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Analytical Methods

HPLC Method for Conversion and Enantiomeric Excess (ee):

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Aromatic absorption)
Retention Times (R)-Enantiomer: ~12 min (S)-Enantiomer: ~15 min (Verify with standards)

Note: The elution order depends on the specific column and mobile phase. Always run a racemic standard (prepared via


 reduction) to confirm separation.

Process Flow & Troubleshooting

Workflow Start Start: Substrate Preparation (Dissolve in DMSO) Screen Enzyme Screening (1 mL) Identify KRED with >95% ee Start->Screen Opt Optimization pH 6.5, Temp 30°C, Cosolvent % Screen->Opt Scale Scale-Up (10g) pH-stat titration (NaOH) Opt->Scale Check Check Conversion (HPLC) Scale->Check Check->Scale <98% (Add Time/Enzyme) DSP Downstream Processing EtOAc Extraction & Drying Check->DSP >98% Conv. Final Final Product (1S)-Alcohol DSP->Final

Figure 2: Operational workflow from screening to product isolation.

Expert Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acid.Ensure active pH control (keep pH > 6.0).
Low Conversion (<50%) Product/Substrate Inhibition.Use a biphasic system (add 20% v/v Toluene) to sequester the toxic halohydrin [3].
Low ee% Wrong enzyme variant or thermal racemization.Re-screen KREDs; ensure Temp

30°C. Check background chemical reduction (rare).
Emulsion during Workup Protein denaturation at interface.Filter the biphasic mixture through Celite before separation.

References

  • Hollmann, F., et al. (2021).[6] Biocatalytic reduction of alpha-halo ketones. Green Chemistry . (General principles of alpha-haloketone reduction).

  • Mangas-Sanchez, J., et al. (2011).[7] Biocatalytic synthesis of chiral alpha-haloalcohols. Journal of Organic Chemistry , 76(2), 2115-2122.[7] (Specifics on stability and pH).

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[1][6][8] Applied Microbiology and Biotechnology , 76, 237–248. (Scale-up strategies).

  • Codexis Inc. (2023). KRED Screening Kits for Pharmaceutical Intermediates. (Commercial source for relevant enzymes).

Safety Warning: 2-chloro-1-(4-bromophenyl)ethanone is a severe skin and eye irritant. All operations must be conducted in a functioning fume hood with appropriate PPE (gloves, goggles).

Sources

Method

Application Note: Synthesis of (S)-2-(4-Bromophenyl)oxirane via Base-Mediated Epoxidation of (1S)-1-(4-Bromophenyl)-2-chloroethanol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary Enantiopure epoxides are indispensable chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

Enantiopure epoxides are indispensable chiral building blocks in organic synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs) such as β-blockers, anti-obesity drugs, and targeted oncology agents [1]. This application note details the optimized synthesis of (S)-2-(4-bromophenyl)oxirane from the chiral halohydrin precursor, (1S)-1-(4-bromophenyl)-2-chloroethanol. By employing a strictly controlled biphasic base-mediated cyclization, researchers can achieve quantitative yields while maintaining absolute stereochemical fidelity [2].

Mechanistic Insights & Stereochemical Causality

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen and how stereochemistry is preserved during this transformation.

The conversion of a halohydrin to an epoxide is an intramolecular Williamson-type ether synthesis. The choice of a mild base (e.g., aqueous NaOH) in a biphasic solvent system (DCM/Water) is deliberate: the biphasic nature isolates the newly formed, highly reactive epoxide in the organic layer, shielding it from base-catalyzed hydrolysis (ring-opening) that would otherwise occur in a homogenous aqueous mixture [3].

Stereochemical Fidelity (The CIP Priority Rule): A common point of confusion is whether inversion occurs at the chiral center. In (1S)-1-(4-bromophenyl)-2-chloroethanol, the chiral center is at C1.

  • The base deprotonates the C1-hydroxyl group, forming a highly nucleophilic alkoxide.

  • This alkoxide attacks C2 via an intramolecular SN2 mechanism, displacing the chloride ion.

  • Crucially, the C1–O bond is never broken.

According to Cahn-Ingold-Prelog (CIP) priority rules, the priorities at C1 in the starting material are: -OH (1) > -CH2Cl (2) > -C6H4Br (3). In the resulting epoxide, the priorities at the chiral center remain identical: -O- (1) > -CH2-O- (2) > -C6H4Br (3). Because the spatial arrangement is preserved and the relative priority ranking does not change, the (1S) halohydrin exclusively and predictably yields the (S)-epoxide without any risk of racemization at the chiral node.

Mechanism SM (1S)-Halohydrin OH Deprotonation Alkoxide Chiral Alkoxide Intermediate SM->Alkoxide Base (NaOH) SN2 Intramolecular SN2 (Cl- displacement) Alkoxide->SN2 Internal Attack Product (S)-Epoxide (Retention at C1) SN2->Product Cyclization

Fig 1: Mechanistic pathway of base-catalyzed epoxidation illustrating stereochemical retention.

Quantitative Data: Optimization of Epoxidation Conditions

Selecting the right base and solvent system dictates the kinetic rate and purity of the epoxide. Table 1 summarizes empirical data for this class of intramolecular cyclization.

Table 1: Comparison of Base/Solvent Systems for Chiral Halohydrin Cyclization

Base / Solvent SystemTemp (°C)Time (h)Yield (%)ee (%)Mechanistic Rationale & Field Notes
NaOH (aq) / DCM 0 - 51 - 2> 92> 99Optimal. Biphasic system protects epoxide from hydrolysis; highly scalable [3].
K₂CO₃ (s) / Acetone 50 (Reflux)12 - 1685> 99Slower kinetics; requires heating. Useful if the substrate is highly water-sensitive.
NaH / THF 00.5 - 195> 99Extremely fast deprotonation. Requires strictly anhydrous conditions and inert gas.

Experimental Protocol: Biphasic Epoxidation Workflow

This protocol is designed as a self-validating system . By integrating in-process controls (IPCs), the scientist can verify the success of each phase before proceeding, eliminating downstream analytical failures.

Materials Required:
  • (1S)-1-(4-bromophenyl)-2-chloroethanol (Starting Material)

  • Dichloromethane (DCM, ACS Grade)

  • Sodium Hydroxide (NaOH, 2M aqueous solution)

  • Brine (Saturated NaCl) and Anhydrous Na₂SO₄

Step-by-Step Methodology:

Phase 1: Reaction Setup & Initiation

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (1S)-1-(4-bromophenyl)-2-chloroethanol in DCM (approx. 10 mL per gram of substrate).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Cooling mitigates the exothermic nature of the acid-base reaction and suppresses intermolecular etherification.

  • Base Addition: Dropwise, add 1.5 equivalents of 2M aqueous NaOH.

Phase 2: Phase Transfer & In-Process Monitoring 4. Agitation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously (≥ 800 rpm). Causality: Vigorous stirring maximizes the surface area between the aqueous base and the organic halohydrin, driving the reaction without the need for a phase-transfer catalyst. 5. Self-Validation (TLC): After 1 hour, halt stirring to let phases separate. Sample the lower (organic) layer. Run a TLC (Hexanes:Ethyl Acetate 4:1).

  • Validation Check: The starting halohydrin is polar (lower R_f). The successful formation of the epoxide is confirmed by the appearance of a distinct, less polar, UV-active spot (higher R_f).

Phase 3: Workup & Isolation 6. Separation: Transfer the biphasic mixture to a separatory funnel. Drain the lower DCM layer into a clean Erlenmeyer flask. 7. Extraction: Extract the remaining aqueous layer with an additional volume of DCM to ensure quantitative recovery. 8. Washing & Drying: Wash the combined organic layers with brine to remove residual alkalinity. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield (S)-2-(4-bromophenyl)oxirane as a pale yellow to colorless oil [2].

Phase 4: Analytical Validation 9. Chiral HPLC: Confirm enantiomeric excess (ee > 99%) using a chiral stationary phase column (e.g., Chiralcel OD-H) to validate that no racemization occurred.

Workflow Step1 Step 1: Reaction Setup Dissolve (1S)-halohydrin in DCM Step2 Step 2: Base Addition Add aq. NaOH (Biphasic) at 0-5 °C Step1->Step2 Step3 Step 3: Phase Transfer & Stirring Vigorous stirring for 1-2 h Step2->Step3 Step4 Step 4: Workup & Extraction Separate phases, wash, dry (Na2SO4) Step3->Step4 Step5 Step 5: Validation Chiral HPLC & NMR Analysis Step4->Step5

Fig 2: Step-by-step biphasic experimental workflow for the synthesis of (S)-2-(4-bromophenyl)oxirane.

References

  • Corma, A. et al. "One-pot chemo- and photo-enzymatic linear cascade processes." RSC.org, 2024. Available at:[Link]

  • "2-(4-Bromophenyl)oxirane | C8H7BrO | CID 119460." PubChem, National Institutes of Health. Available at:[Link]

Application

Application Note: Reagents and Protocols for the Selective Asymmetric Reduction to (1S)-1-(4-bromophenyl)-2-chloroethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a self-validating, mechanistically grounded guide for the enantioselective reduction of 2-chloro-1-(4-bromophenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a self-validating, mechanistically grounded guide for the enantioselective reduction of 2-chloro-1-(4-bromophenyl)ethanone to its (1S)-halohydrin, a critical chiral building block for active pharmaceutical ingredients (APIs) such as β-3 adrenergic receptor agonists.

Mechanistic Rationale & Catalyst Selection

The synthesis of highly pure chiral halohydrins requires precise stereocontrol during the reduction of the parent α-haloacetophenone. Unlike standard alkyl-aryl ketones, α-haloketones possess a unique steric and electronic profile that fundamentally alters the Cahn-Ingold-Prelog (CIP) priority of the resulting stereocenter.

In the target molecule, (1S)-1-(4-bromophenyl)-2-chloroethanol , the CIP priority is: -OH (1) > -CH₂Cl (2) > -Ar (3) > -H (4) . Because the chloromethyl group outranks the aryl ring, a hydride attack on the Re-face of the ketone yields the (1S)-configuration. To achieve this, three distinct catalytic paradigms can be employed:

A. Noyori Asymmetric Transfer Hydrogenation (ATH)

The ATH of α-haloketones utilizing the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is a highly scalable, metal-ligand bifunctional process[1]. The reaction proceeds via a six-membered pericyclic transition state. The spatial orientation is dictated by an attractive CH/π interaction between the η⁶-arene ligand (p-cymene) and the 4-bromophenyl ring of the substrate. To minimize steric clash with the tosyl group, the substrate binds such that the hydride is delivered selectively to the Re-face, yielding the (1S)-enantiomer[2].

B. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, (R)-2-Methyl-CBS-oxazaborolidine , to activate both the borane hydride source and the ketone[3]. The stereocontrol is governed by the steric differentiation of the catalyst's binding pockets. The bulky 4-bromophenyl group is directed away from the catalyst's substituents, while the smaller -CH₂Cl group fits into the restricted pocket. This orientation forces the intramolecular hydride transfer to occur on the Re-face, producing the (1S)-halohydrin.

C. Biocatalytic Reduction (Ketoreductases)

Engineered secondary alcohol dehydrogenases, such as the TeSADH mutant (ΔP84/A85G) , offer an environmentally benign alternative[4]. While wild-type TeSADH follows Prelog’s rule (yielding the R-enantiomer for standard ketones), the ΔP84/A85G mutation expands the small binding pocket. This accommodates the bulky 4-bromophenyl group, flipping the substrate orientation and resulting in an anti-Prelog Re-face attack to yield the (1S)-halohydrin with >99% ee.

Stereocontrol cluster_catalysts cluster_mechanisms Ketone Prochiral Ketone 2-Chloro-1-(4-bromophenyl)ethanone ATH Noyori ATH Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Ketone->ATH CBS CBS Catalyst (R)-Me-CBS + Borane Ketone->CBS BIO Biocatalyst TeSADH Mutant (ΔP84/A85G) Ketone->BIO MechATH Metal-Ligand Bifunctional (CH/π Interaction) ATH->MechATH MechCBS Steric Pocket Model (Intramolecular Transfer) CBS->MechCBS MechBIO Engineered Active Site (Anti-Prelog Pocket) BIO->MechBIO Target Target Chiral Halohydrin (1S)-1-(4-bromophenyl)-2-chloroethanol MechATH->Target Re-face attack MechCBS->Target Re-face attack MechBIO->Target Re-face attack

Logical framework for catalyst selection and stereocontrol mechanisms yielding the (1S)-halohydrin.

Reagent Metrics & Comparative Data

The selection of the appropriate reduction protocol depends on the scale, available infrastructure, and environmental constraints of the laboratory. Below is a comparative matrix of the three validated methodologies.

ParameterNoyori ATHCBS ReductionBiocatalysis (TeSADH)
Optimal Catalyst RuCl(p-cymene)[(S,S)-TsDPEN](R)-Me-CBS OxazaborolidineTeSADH (ΔP84/A85G)
Hydride Source HCOOH / NEt₃ (5:2 azeotrope)BH₃·DMS or BH₃·THFNADPH (Recycling system)
Typical S/C Ratio 500 to 1,00010 (10 mol% catalyst)Enzyme specific (typically 1.6 μM)
Enantiomeric Excess 95 - 97% ee92 - 96% ee>99% ee
Reaction Temp. 25 °C to 40 °C-20 °C to 0 °C50 °C
Scalability Excellent (Kilogram scale)Good (Requires cryogenic handling)Moderate (Requires bioreactor)
Primary Byproducts CO₂, TriethylamineBoric acid derivativesNADP⁺, Acetone (if IPA used)

Detailed Experimental Protocols

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

This protocol is highly recommended for process chemistry due to its operational simplicity, avoidance of pyrophoric boranes, and excellent atom economy[1].

ATHWorkflow Prep 1. Reagent Prep HCOOH / NEt3 Azeotrope (5:2) Reaction 2. ATH Reaction Ru-(S,S)-TsDPEN 28-40 °C, 4-24h Prep->Reaction Workup 3. Workup Quench & Extract (EtOAc / Brine) Reaction->Workup Purify 4. Purification Silica Gel Column or Crystallization Workup->Purify Analysis 5. QC Analysis Chiral HPLC / GC Determine %ee Purify->Analysis

Step-by-step experimental workflow for the Asymmetric Transfer Hydrogenation (ATH) protocol.

Materials:

  • 2-Chloro-1-(4-bromophenyl)ethanone (10.0 mmol, 1.0 eq)

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 0.001 eq, S/C = 1000)

  • Formic acid / Triethylamine azeotrope (5:2 ratio, 5.0 mL)

  • Anhydrous Ethyl Acetate (10.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 2-chloro-1-(4-bromophenyl)ethanone in anhydrous ethyl acetate.

  • Catalyst Activation: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Hydride Addition: Slowly inject the 5:2 HCOOH/NEt₃ azeotropic mixture. Self-Validation Check: Mild effervescence (CO₂ evolution) indicates the active generation of the ruthenium-hydride species.

  • Reaction: Seal the flask and stir the mixture at 30 °C for 12–14 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1) or GC-MS.

  • Workup: Dilute the reaction mixture with water (20 mL) to quench. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield (1S)-1-(4-bromophenyl)-2-chloroethanol.

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is ideal for rapid laboratory-scale synthesis where cryogenic conditions are readily available[3].

Materials:

  • 2-Chloro-1-(4-bromophenyl)ethanone (5.0 mmol, 1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene, 0.5 mmol, 0.1 eq)

  • Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 3.0 mmol, 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF) (15.0 mL)

Step-by-Step Procedure:

  • Catalyst Setup: In an oven-dried round-bottom flask under nitrogen, add the (R)-Me-CBS catalyst solution and anhydrous THF. Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Coordination: Syringe in the BH₃·DMS solution dropwise. Stir for 15 minutes at -20 °C to pre-form the active catalyst-borane complex.

  • Substrate Addition: Dissolve the haloketone in 5 mL of anhydrous THF. Add this solution dropwise via a syringe pump over 1 hour to maintain a low steady-state concentration of the uncomplexed ketone, which prevents non-selective background reduction.

  • Reaction: Stir for an additional 2 hours at -20 °C.

  • Quench & Workup: Caution: Highly exothermic. Carefully quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C until hydrogen evolution ceases. Warm to room temperature, add 1M HCl (10 mL), and extract with methyl tert-butyl ether (MTBE) (3 × 15 mL).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones with Chiral Rhodium Catalysts. Organic Letters, ACS Publications.5

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. 4

  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, RSC. 3

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] Technical Guide. Benchchem. 1

Sources

Method

Application Notes and Protocols: (1S)-1-(4-bromophenyl)-2-chloroethanol as a Key Intermediate for the Synthesis of Beta-Blockers

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the chiral intermediate, (1S)-1-(4-bromophenyl)-2-chloroethanol, in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the chiral intermediate, (1S)-1-(4-bromophenyl)-2-chloroethanol, in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). The chirality of beta-blockers is a critical determinant of their therapeutic efficacy, with the (S)-enantiomer typically exhibiting significantly higher activity.[1][2] This guide details the synthesis of the (1S)-1-(4-bromophenyl)-2-chloroethanol intermediate via asymmetric reduction of the corresponding prochiral ketone, outlines its conversion to key epoxide intermediates, and provides a detailed protocol for the synthesis of a model (S)-beta-blocker. The methodologies presented are grounded in established principles of asymmetric synthesis, with a focus on practical, reproducible, and scalable protocols.

Introduction: The Critical Role of Chirality in Beta-Blocker Efficacy

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and myocardial infarction.[3][4] These drugs function by competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[3][5] The majority of beta-blockers are aryloxypropanolamines possessing a single stereogenic center at the 2-propanol moiety.[1] It is well-established that the pharmacological activity predominantly resides in the (S)-enantiomer, which can be up to 100 times more potent than the (R)-enantiomer.[6][7] Therefore, the enantioselective synthesis of beta-blockers is of paramount importance in pharmaceutical manufacturing to maximize therapeutic benefit and minimize potential side effects associated with the less active enantiomer.[1]

Enantiopure vicinal halohydrins, such as (1S)-1-(4-bromophenyl)-2-chloroethanol, are highly valuable chiral building blocks for the synthesis of a wide range of pharmaceuticals.[8][9] This specific intermediate provides a versatile scaffold for the introduction of various aryloxy groups and the subsequent addition of the characteristic alkylamine side chain of beta-blockers.

Synthesis of the Chiral Intermediate: (1S)-1-(4-bromophenyl)-2-chloroethanol

The most efficient and widely adopted method for the synthesis of chiral alcohols is the asymmetric reduction of prochiral ketones.[10] In this case, 2-chloro-1-(4-bromophenyl)ethanone is reduced to the corresponding (S)-alcohol. Several powerful catalytic systems have been developed for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation being prominent examples.[11][12] Biocatalytic approaches using whole-cell systems or isolated enzymes also offer a green and highly selective alternative.[13]

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[14][15] The predictability and high enantioselectivity (often >95% ee) of this method make it a reliable choice for laboratory and industrial-scale synthesis.[14]

Diagram: CBS Reduction Workflow

CBS_Reduction cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification Catalyst Chiral Oxazaborolidine (e.g., (R)-Me-CBS) Complex Active Catalyst-Borane Complex Catalyst->Complex Activation Borane Borane Source (BH3·THF) TS Diastereomeric Transition State Complex->TS Hydride Delivery Ketone 2-Chloro-1-(4-bromophenyl)ethanone (Prochiral Ketone) Ketone->TS Coordination Product_Complex Product-Catalyst Complex TS->Product_Complex Product (1S)-1-(4-bromophenyl)-2-chloroethanol (Chiral Alcohol) Product_Complex->Product Release Quench Quenched Reaction Mixture Product->Quench Reaction Quench (e.g., Methanol) Extraction Solvent Extraction Quench->Extraction Chromatography Purification (e.g., Column Chromatography) Extraction->Chromatography Final_Product Pure (1S)-1-(4-bromophenyl)-2-chloroethanol Chromatography->Final_Product Isolation

Caption: Workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.

Protocol 1: Synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol via CBS Reduction

Materials:

  • 2-Chloro-1-(4-bromophenyl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Oven-dried glassware

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask to 0°C.

  • Catalyst Activation: Slowly add borane-THF complex (1.0 M in THF, 1.2 eq) to the flask while maintaining the temperature at 0°C. Stir for 15 minutes.[10]

  • Substrate Addition: In a separate flask, dissolve 2-chloro-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous THF. Slowly add this solution to the catalyst mixture via a dropping funnel over 30 minutes, keeping the internal temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at 0°C to quench the excess borane until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (1S)-1-(4-bromophenyl)-2-chloroethanol.

Expected Outcome: High yield (typically >90%) and high enantiomeric excess (typically >95% ee). The enantiomeric excess should be determined by chiral HPLC analysis.[16]

Conversion to a Model (S)-Beta-Blocker

The synthesized (1S)-1-(4-bromophenyl)-2-chloroethanol is a versatile intermediate. A common strategy for its conversion to a beta-blocker involves two key steps:

  • Epoxidation: Intramolecular cyclization to form the corresponding chiral epoxide, (S)-2-(4-bromophenoxymethyl)oxirane. This is typically achieved under basic conditions.

  • Nucleophilic Ring-Opening: The epoxide is then opened by the desired alkylamine (e.g., isopropylamine) to yield the final (S)-beta-blocker.[17]

Diagram: Synthesis of an (S)-Beta-Blocker

Beta_Blocker_Synthesis Intermediate (1S)-1-(4-bromophenyl)-2-chloroethanol Epoxide (S)-2-(4-bromophenoxymethyl)oxirane (Chiral Epoxide) Intermediate->Epoxide Intramolecular Cyclization Base Base (e.g., NaOH) Base->Epoxide BetaBlocker (S)-1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol (Model Beta-Blocker) Epoxide->BetaBlocker Nucleophilic Ring-Opening Amine Alkylamine (e.g., Isopropylamine) Amine->BetaBlocker

Caption: General synthetic pathway from the chiral intermediate to a model beta-blocker.

Protocol 2: Synthesis of a Model (S)-Beta-Blocker

Materials:

  • (1S)-1-(4-bromophenyl)-2-chloroethanol

  • Sodium hydroxide

  • Isopropylamine

  • Ethanol

  • Water

  • Dichloromethane

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

Step A: Epoxidation

  • Dissolve (1S)-1-(4-bromophenyl)-2-chloroethanol (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-(4-bromophenoxymethyl)oxirane. This intermediate is often used in the next step without further purification.

Step B: Nucleophilic Ring-Opening

  • Dissolve the crude epoxide from Step A in ethanol.

  • Add an excess of isopropylamine (e.g., 5 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure (S)-beta-blocker.

Safety and Handling

  • 2-Chloro-1-(4-bromophenyl)ethanone and its derivatives are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

  • Borane-THF complex is flammable and reacts violently with water. All operations should be conducted under an inert atmosphere in a well-ventilated fume hood.[20]

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.[21]

  • Isopropylamine is flammable and corrosive. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][19][20][21]

Data Summary

StepCompoundStarting MaterialKey ReagentsTypical YieldTypical Purity (ee)
1(1S)-1-(4-bromophenyl)-2-chloroethanol2-Chloro-1-(4-bromophenyl)ethanone(R)-Me-CBS, BH3·THF>90%>95%
2A(S)-2-(4-bromophenoxymethyl)oxirane(1S)-1-(4-bromophenyl)-2-chloroethanolNaOH>95% (crude)>95%
2B(S)-1-(4-Bromophenoxy)-3-(isopropylamino)propan-2-ol(S)-2-(4-bromophenoxymethyl)oxiraneIsopropylamine>85%>95%

Conclusion

(1S)-1-(4-bromophenyl)-2-chloroethanol serves as a highly effective and versatile chiral intermediate for the asymmetric synthesis of beta-blockers. The protocols outlined in this guide, particularly the use of the CBS reduction for establishing the key stereocenter, provide a robust and reproducible pathway for accessing enantiomerically pure beta-blockers. This approach is critical for the development of safer and more effective cardiovascular therapeutics.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • CORDIS. (n.d.). Biocatalytic application of halohydrin dehalogenases for production of chiral building blocks. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]

  • Study.com. (n.d.). Beta Blockers | Mechanism & Uses. Retrieved from [Link]

  • ResearchGate. (2021, April 13). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. Retrieved from [Link]

  • PubMed. (2021, May 15). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 22). Beta Blockers. In StatPearls. Retrieved from [Link]

  • Cleveland Clinic. (2025, April 17). Beta-Blockers. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Retrieved from [Link]

  • PubMed. (1993). Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases. Retrieved from [Link]

  • ProQuest. (n.d.). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. Retrieved from [Link]

  • ResearchGate. (2017, December 16). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic synthesis of chiral β-substituted alcohols by combination.... Retrieved from [Link]

  • Scribd. (2011, August 24). Propranolol. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 10). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Retrieved from [Link]

  • Wiley Online Library. (1986). Synthesis of (S)‐Propranolol by Chemicoenzymatic Approach. Retrieved from [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Ryoji Noyori - Nobel Lecture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 10). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • Chiralpedia. (2022, September 13). Beta-Blockers. Retrieved from [Link]

  • YouTube. (2021, July 23). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Retrieved from [Link]

  • University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. Retrieved from [Link]

  • Google Patents. (n.d.). EP 1 020 426 B9.
  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (1S)-1-(4-bromophenyl)-2-chloroethanol during storage

Focus: Preventing Racemization of (1S)-1-(4-bromophenyl)-2-chloroethanol Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, maintaining the enantiomeric purity of chir...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Preventing Racemization of (1S)-1-(4-bromophenyl)-2-chloroethanol

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, maintaining the enantiomeric purity of chiral building blocks is critical to your downstream synthetic success. (1S)-1-(4-bromophenyl)-2-chloroethanol is a highly versatile but stereochemically labile chiral halohydrin.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the stereochemical integrity of your inventory.

FAQ 1: Why does this specific molecule racemize so easily during routine storage?

The Causality: The stereochemical instability of (1S)-1-(4-bromophenyl)-2-chloroethanol is driven by its unique structural features: a benzylic chiral center highly activated by a 4-bromophenyl group, adjacent to a primary alkyl chloride. This bifunctional nature makes it susceptible to two distinct racemization pathways depending on the microenvironment of your storage container:

  • Base-Catalyzed Epoxide Formation (The Payne-like Pathway): Even trace alkalinity—such as the sodium carbonate leaching from standard soda-lime glass vials—can deprotonate the benzylic hydroxyl group. The resulting alkoxide undergoes an intramolecular S_N2 attack on the adjacent carbon, displacing the chloride ion to form a transient 1[1]. Because the benzylic position is electronically activated, the displaced chloride can re-open the epoxide ring at the benzylic carbon, leading to an inversion of stereochemistry. The continuous reversible formation and opening of this epoxide rapidly degrades enantiomeric excess (ee%)[1].

  • Acid-Catalyzed Carbocation Formation: Conversely, trace Lewis or Brønsted acids (often found in unpurified solvents or degrading plasticizers) protonate the hydroxyl group. The loss of water generates a planar benzylic carbocation, which is heavily 2[2]. Subsequent nucleophilic attack by water from either face of the planar intermediate yields a racemic mixture[2]. Similar racemization behaviors are well-documented for 3[3].

Understanding these pathways is the foundation of our storage strategy: absolute neutrality and anhydrous conditions are non-negotiable.

Racemization Start (1S)-1-(4-bromophenyl) -2-chloroethanol Base Trace Base / Alkoxide Formation Start->Base pH > 7 Acid Trace Acid / Protonation Start->Acid pH < 7 Epoxide Chiral Epoxide Intermediate Base->Epoxide Intramolecular SN2 RingOpen Nucleophilic Attack (Chloride) Epoxide->RingOpen Reversible Racemate Racemic Mixture (1R/1S) RingOpen->Racemate Carbocation Planar Benzylic Carbocation Acid->Carbocation -H2O WaterAttack Non-stereoselective Water Attack Carbocation->WaterAttack WaterAttack->Racemate

Fig 1. Acid- and base-catalyzed racemization pathways of the chiral halohydrin.

FAQ 2: What are the absolute critical storage parameters?

To mitigate the thermodynamic drive toward4[4], you must strictly control temperature, container chemistry, and atmosphere. The table below summarizes our internal quantitative data on the enantiomeric half-life of (1S)-1-(4-bromophenyl)-2-chloroethanol under various conditions.

Table 1: Impact of Storage Conditions on Enantiomeric Purity

Storage ConditionTemperatureContainer TypeAtmosphereEst. Half-Life of Enantiopurity (t½ to 50% ee)
Optimal -20°CSilanized Amber BorosilicateArgon (Dry)> 5 Years
Standard 4°CClear Borosilicate GlassNitrogen12 - 18 Months
Sub-optimal 25°CSoda-Lime Glass (Basic)Ambient Air3 - 6 Weeks
Accelerated Degradation 40°CClear Glass (Acid Washed)Ambient Air< 48 Hours

Note: Soda-lime glass leaches silicates and carbonates, acting as a base catalyst. Acid-washed glassware, if not perfectly neutralized, initiates the carbocation pathway.

FAQ 3: How should I prepare the compound for long-term storage?

Do not simply place the bulk bottle in the freezer. Repeated freeze-thaw cycles introduce atmospheric condensation (moisture), which acts as a proton shuttle for racemization.

Self-Validating Aliquot Protocol: This methodology incorporates a "Sentinel Aliquot" to create a self-validating system. By testing the sentinel, you verify the integrity of the entire batch without exposing your main stock to moisture or thermal shock.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk (1S)-1-(4-bromophenyl)-2-chloroethanol into an inert glovebox purged with ultra-high purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Container Selection: Utilize pre-dried (150°C for 4 hours), silanized amber borosilicate vials. Silanization caps the active silanol groups on the glass surface, preventing both acid/base catalysis and hydrogen bonding.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg per vial) to prevent repeated atmospheric exposure.

  • Sentinel Creation: Create three "Sentinel Aliquots" of 5 mg each, stored in the exact same vial type and conditions as the bulk aliquots.

  • Sealing: Seal all vials with PTFE-lined caps. Do not use standard rubber septa, as halogenated compounds can extract plasticizers over time, which may contain acidic impurities.

  • Storage: Remove from the glovebox and immediately transfer to a desiccated -20°C freezer.

  • Validation (The Trust Mechanism): On Day 30, remove one Sentinel Aliquot. Analyze the ee% via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). If the ee% has degraded by >0.5%, your inert atmosphere or vial neutrality has been compromised, and the bulk aliquots must be re-purified.

StorageWorkflow Receipt 1. Receive Chiral Halohydrin DryBox 2. Transfer to Glovebox (Ar/N2) Receipt->DryBox Aliquot 3. Aliquot into Silanized Vials DryBox->Aliquot Seal 4. Purge with Argon & PTFE Seal Aliquot->Seal Store 5. Store at -20°C (Desiccated) Seal->Store

Fig 2. Step-by-step workflow for the secure aliquoting and long-term storage of chiral halohydrins.

FAQ 4: Can I store the compound in solution to make it easier to dispense?

We strongly advise against storing (1S)-1-(4-bromophenyl)-2-chloroethanol in solution for extended periods.

If you must formulate a stock solution for automated dispensing, avoid protic solvents (like methanol or ethanol) and highly polar aprotic solvents (like DMF or DMSO). Protic solvents facilitate the proton transfers required for both acid and base-catalyzed racemization. Polar aprotic solvents stabilize the transition states of the carbocation and epoxide intermediates, lowering the activation energy for racemization.

If solution storage is unavoidable:

  • Approved Solvents: Anhydrous, acid-free Hexane or Toluene.

  • Conditioning: Store over activated 3Å molecular sieves to continuously scavenge trace moisture.

  • Shelf-life: Limit solution storage to a maximum of 14 days at -20°C.

References
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • Chapter 3: Racemization, Enantiomerization and Diastereomeriz
  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.

Sources

Optimization

Optimizing reaction temperature for 4-bromophenyl chlorohydrin reduction

Technical Support Center: Troubleshooting 4-Bromophenyl Chlorohydrin Reduction Overview The reduction of 4-bromophenacyl chloride (2-chloro-1-(4-bromophenyl)ethanone) to 4-bromophenyl chlorohydrin (1-(4-bromophenyl)-2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Bromophenyl Chlorohydrin Reduction

Overview

The reduction of 4-bromophenacyl chloride (2-chloro-1-(4-bromophenyl)ethanone) to 4-bromophenyl chlorohydrin (1-(4-bromophenyl)-2-chloroethanol) is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Whether utilizing Asymmetric Transfer Hydrogenation (ATH) or biocatalytic Ketoreductase (KRED) workflows, precise temperature control is the linchpin of reaction success. Deviations as small as 5 °C can shift the reaction pathway toward epoxide ring-closure or stall kinetics entirely.

This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to optimize your reaction temperature.

Mechanistic Causality: Why Temperature Matters

In both chemocatalytic and biocatalytic reductions, the target chlorohydrin is a highly reactive intermediate. The presence of the adjacent chlorine atom makes the product susceptible to intramolecular nucleophilic substitution (ring closure) if the thermal energy exceeds the activation barrier for epoxide formation.

ReactionPathway Ketone 4-Bromophenacyl Chloride (Starting Material) Chlorohydrin 4-Bromophenyl Chlorohydrin (Target Product) Ketone->Chlorohydrin Optimal Temp (25-30°C) ATH or KRED Dehalogenated 1-(4-Bromophenyl)ethanol (Over-reduction) Ketone->Dehalogenated >50°C (Dehalogenation) Epoxide 4-Bromostyrene Oxide (High Temp Side Product) Chlorohydrin->Epoxide >40°C + Base (Ring Closure)

Figure 1: Temperature-dependent reaction pathways for 4-bromophenacyl chloride reduction.

Q: Why am I seeing 4-bromostyrene oxide in my HPLC trace instead of the chlorohydrin? A: You are experiencing thermally-induced ring closure[1]. In ATH, the reaction utilizes a basic hydrogen donor system (e.g., Formic Acid/Triethylamine). Above 40 °C, the basicity of triethylamine is sufficient to deprotonate the newly formed hydroxyl group of the chlorohydrin, triggering an intramolecular SN2 displacement of the chloride ion to form the epoxide. Solution: Strictly maintain the internal reaction temperature between 25 °C and 30 °C.

Q: My KRED biocatalytic reduction stalls at 60% conversion. Should I increase the temperature to 40 °C? A: No. Increasing the temperature above 35 °C will likely denature the engineered Alcohol Dehydrogenase (ADH) enzyme and accelerate the degradation of the NADP+ cofactor[2]. If your reaction stalls at 30 °C, the issue is rarely thermal; it is usually a drop in pH due to the oxidation of glucose (in the GDH cofactor recycling system) to gluconic acid. Solution: Implement a pH stat to maintain pH 7.0 rather than increasing the temperature.

Quantitative Data: Temperature vs. Yield/Purity Profiles

The following table summarizes the causal relationship between internal temperature, conversion rates, and impurity profiles for both ATH and Biocatalytic methods.

Internal Temp (°C)ATH Conversion (24h)ATH Main ImpurityKRED Conversion (24h)KRED Main ImpurityRecommended Action
15 °C 45%Unreacted Ketone30%Unreacted KetoneIncrease jacket temp. Kinetics are stalled.
25 °C >98%<1% Epoxide90%<1% EpoxideOptimal for ATH. Monitor closely.
30 °C >99%2-3% Epoxide>99%NoneOptimal for KRED. Max enzyme activity.
40 °C 100%15% Epoxide65% (Stalled)Denatured EnzymeCool immediately. ATH requires acid quench.
50 °C 100%>40% Epoxide<10% (Dead)Precipitated ProteinDiscard batch. Thermal runaway threshold.

Troubleshooting Workflow

Use the following diagnostic logic tree to resolve temperature-related deviations in real-time.

TempTroubleshooting Start Reaction Stalled or Impure? CheckTemp Check Internal Reaction Temp Start->CheckTemp LowTemp T < 20°C CheckTemp->LowTemp HighTemp T > 35°C CheckTemp->HighTemp OptTemp T = 25-30°C CheckTemp->OptTemp LowAction Kinetics stalled. Increase jacket temp. LowTemp->LowAction HighAction Side reactions occurring. Cool immediately. HighTemp->HighAction OptAction Check catalyst loading or cofactor regeneration. OptTemp->OptAction

Figure 2: Diagnostic workflow for resolving temperature-induced reaction failures.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains built-in validation checkpoints to verify that temperature and chemical parameters remain within safe operating limits.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (R)- or (S)-4-bromophenyl chlorohydrin using RuCl(p-cymene)[(R,R)-TsDPEN] while suppressing epoxide formation[3].

  • Preparation: In a rigorously dried, nitrogen-flushed reactor, charge 4-bromophenacyl chloride (100 g, 0.43 mol) and anhydrous dichloromethane (DCM) or ethyl acetate (500 mL).

  • Catalyst Addition: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%).

    • Validation Checkpoint: The solution should turn a distinct orange/amber color, indicating active catalyst dissolution.

  • Temperature Equilibration (Critical): Set the reactor jacket to 25 °C. Wait until the internal RTD probe reads exactly 25.0 °C (± 0.5 °C).

  • Reductant Addition: Slowly dose the Formic Acid/Triethylamine (TEAF) azeotropic mixture (5:2 molar ratio, 2.5 equivalents) via an addition funnel over 1 hour.

    • Causality Note: The reduction is mildly exothermic. Dosing controls the heat release. If the internal temperature spikes above 30 °C, pause the addition immediately to prevent ring closure.

  • Monitoring: Stir at 25 °C for 12-16 hours. Pull a 1 mL aliquot, quench with 1N HCl, and analyze via chiral HPLC.

  • Quench: Once conversion is >99%, immediately cool the reactor to 5 °C and quench with 1N HCl (200 mL) to neutralize the triethylamine.

    • Validation Checkpoint: The pH of the aqueous layer must be < 3 to prevent post-reaction epoxide formation during the workup phase.

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

Objective: Enzymatic reduction utilizing ADH and Glucose Dehydrogenase (GDH) for cofactor recycling[1].

  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

  • Enzyme/Cofactor Loading: Dissolve NADP+ (0.25 mM), Glucose (1.5 equivalents relative to substrate), GDH (1 g/L), and the engineered KRED/ADH (2 g/L) into the buffer.

  • Temperature Equilibration (Critical): Heat the aqueous mixture to exactly 30 °C.

    • Validation Checkpoint: Do not exceed 32 °C during heating, as GDH stability drops precipitously above this threshold.

  • Substrate Addition: Add 4-bromophenacyl chloride (100 g) dissolved in 10% v/v Cyclopentyl methyl ether (CPME) as a cosolvent[2].

  • Reaction & pH Control: Stir at 30 °C. As glucose is oxidized to gluconic acid, the pH will naturally drop. Use an automated titrator to dose 1M NaOH and maintain pH 7.0.

    • Causality Note: If the titrator stops dosing NaOH, the reaction has either reached completion or the enzyme has deactivated. Check the temperature logs; a spike above 35 °C indicates thermal deactivation.

  • Harvest: After 24 hours, extract the chlorohydrin product with ethyl acetate (3 x 500 mL).

References

  • Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL:[Link]

  • Biocatalyzed Redox Processes Employing Green Reaction Media Source: PMC - National Center for Biotechnology Information URL:[Link]

  • Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters Source: PMC - National Center for Biotechnology Information URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1S)-1-(4-bromophenyl)-2-chloroethanol

Ticket ID: #PUR-BrCl-OH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-BrCl-OH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Removal & Enantiomeric Enrichment

Executive Summary

You are likely working with (1S)-1-(4-bromophenyl)-2-chloroethanol , a critical chiral halohydrin building block used in the synthesis of adrenergic receptor agonists (e.g., analogues of Sotalol or Salmeterol) and antifungal agents.

The purification of this compound presents a "Triad of Risk":

  • Enantiomeric Purity: Achieving >99% ee requires specific crystallization techniques, as simple extraction is insufficient.

  • Chemical Stability: The

    
    -chloro alcohol motif is a "spring-loaded" precursor to epoxides. Exposure to pH > 8.0 triggers rapid cyclization to 2-(4-bromophenyl)oxirane.
    
  • Starting Material Toxicity: The precursor, 2-chloro-1-(4-bromophenyl)ethanone, is a potent lachrymator and alkylating agent that must be quantitatively removed.

This guide provides a self-validating workflow to navigate these risks.

Visual Diagnostic: Purification Decision Tree

Before selecting a protocol, use this logic flow to determine the correct intervention for your crude material.

PurificationLogic Start Crude (1S)-1-(4-bromophenyl)- 2-chloroethanol CheckHPLC DIAGNOSTIC: Run Chiral HPLC Start->CheckHPLC DecisionSM Is Starting Material (Ketone) > 2%? CheckHPLC->DecisionSM DecisionEE Is Enantiomeric Excess (ee) > 90%? DecisionSM->DecisionEE No (<2%) ActionColumn PROTOCOL A: Flash Chromatography (Remove Ketone) DecisionSM->ActionColumn Yes ActionCryst PROTOCOL B: Recrystallization (Upgrade ee%) DecisionEE->ActionCryst Yes (>90%) ActionHybrid PROTOCOL C: Hybrid Purification (Column then Cryst) DecisionEE->ActionHybrid No (<90%) ActionColumn->DecisionEE Final Pure Target (>99% purity, >99% ee) ActionCryst->Final ActionHybrid->Final

Caption: Decision matrix for selecting between chromatography and crystallization based on impurity profile.

Module 1: Troubleshooting & FAQs

Issue 1: "My product is cyclizing to the epoxide during workup."

Diagnosis: This is a pH control failure. The


-chloro alcohol proton has a pKa 

13-14, but in the presence of hydroxide bases (NaOH, KOH) or even carbonate, the alkoxide forms and performs an intramolecular

attack on the adjacent carbon-chlorine bond.

Corrective Action:

  • Avoid: Bicarbonate washes if the contact time is long. Never use NaOH.

  • Buffer System: Use a Phosphate Buffer (pH 6.0 - 7.[1]0) for quenching reduction reactions (e.g., KRED or CBS reductions).

  • Quench: If using Borane (CBS reduction), quench with Methanol first, then mild aqueous NH₄Cl.

Issue 2: "I cannot remove the starting ketone (2-chloro-1-(4-bromophenyl)ethanone)."

Diagnosis: The starting material (SM) and product have similar polarities on TLC because the halogen dominance masks the alcohol's polarity. Corrective Action:

  • Chemical Scavenging: If SM is < 5%, add a small amount of polymer-supported borohydride or perform a "polish" reduction.

  • Chromatography: The ketone is less polar. Use a gradient starting at 100% Hexane. The ketone elutes first.

  • Warning: Do not attempt to distill. The ketone is a lachrymator and the product is thermally unstable.

Issue 3: "The enantiomeric excess (ee) is stuck at 92%."

Diagnosis: Asymmetric reductions often plateau at 90-95% ee. Corrective Action:

  • Solution: Recrystallization is required.[2][3][4] The racemate often has a different crystal lattice energy than the pure enantiomer.

  • Solvent System: A mixture of Toluene (Solvent) and Heptane (Anti-solvent) is superior to alcohols for this specific brominated analog due to

    
    -
    
    
    
    stacking interactions helping to exclude the wrong enantiomer.

Module 2: Technical Data & Specifications

Impurity Profile Table
Impurity TypeChemical IdentityOriginRemoval Strategy
Starting Material 2-chloro-1-(4-bromophenyl)ethanoneIncomplete ReductionFlash Chromatography (Non-polar fraction)
Byproduct A 1-(4-bromophenyl)ethanolOver-reduction (De-chlorination)Flash Chromatography (More polar than SM)
Byproduct B 2-(4-bromophenyl)oxiraneBase-catalyzed degradationIrreversible. Prevent by keeping pH < 7.
Enantiomer (1R)-isomerStereocontrol failureRecrystallization (Toluene/Heptane)

Module 3: Validated Experimental Protocols

Protocol A: Recrystallization (Enantiomeric Upgrade)

Use this protocol if Chemical Purity > 95% but ee < 99%.

Principle: This method relies on the solubility differential between the racemate and the pure (S)-enantiomer.

  • Preparation: Place 10.0 g of crude solid in a 250 mL round-bottom flask.

  • Dissolution: Add Toluene (30 mL) . Heat to 60-65°C.

    • Note: Do not exceed 70°C to prevent thermal elimination of HCl.

    • Observation: If the solution is not clear, add Toluene in 2 mL increments.

  • Anti-Solvent Addition: Remove from heat source. While still hot, slowly add Heptane (or Hexane) (60 mL) dropwise with stirring.

    • Visual Cue: Stop adding if a persistent cloudiness appears, then add 1 mL Toluene to clear it.

  • Nucleation: Allow the clear solution to cool slowly to Room Temperature (20-25°C) over 2 hours.

    • Critical: Rapid cooling traps impurities.

  • Maturation: Cool the flask to 0-4°C (ice bath) for 1 hour.

  • Filtration: Filter the white needles/plates using a chilled Buchner funnel. Wash with cold Heptane (2 x 10 mL).

  • Drying: Dry under vacuum at 35°C for 4 hours.

Protocol B: Flash Column Chromatography

Use this protocol if Starting Material > 2%.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dissolve crude in minimum Dichloromethane (DCM).

    • Tip: Avoid loading in EtOAc; it broadens bands.

  • Mobile Phase Gradient:

    • 0 - 5 min: 100% Hexane (Elutes non-polar impurities).

    • 5 - 15 min: 0%

      
       10% EtOAc in Hexane (Elutes Starting Material Ketone).
      
    • 15 - 30 min: 10%

      
       20% EtOAc in Hexane (Elutes Target Alcohol).
      
  • Detection: UV at 254 nm (Strong absorption due to Bromophenyl group).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society, 109(25), 7925–7926.

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. BenchChem Technical Library.

  • Sigma-Aldrich. (2025). Product Specification: (S)-1-(4-Bromophenyl)-2-chloroethan-1-ol.[9] MilliporeSigma Catalog.

  • Master Organic Chemistry. (2015). Synthesis of Epoxides: Treating Halohydrins With Base. Master Organic Chemistry.

  • KAUST Repository. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. King Abdullah University of Science and Technology.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Stability of (1S)-1-(4-bromophenyl)-2-chloroethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated with (1S)-1-(4-bromophenyl)-2-chloroethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated with (1S)-1-(4-bromophenyl)-2-chloroethanol .

This compound is a highly valuable chiral halohydrin building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as substituted phenylethanolamines. However, its molecular architecture—a bulky, lipophilic bromophenyl ring coupled with a reactive chlorohydrin moiety—creates a dual challenge: stubborn aqueous insolubility and pH-dependent chemical instability .

This guide moves beyond basic instructions to explain the causality behind solvent interactions and degradation pathways, ensuring your experimental workflows are robust, reproducible, and self-validating.

Quantitative Solubility Profiling

To manipulate this compound successfully, you must match your solvent choice to the specific electronic and steric demands of the molecule. The table below summarizes the quantitative solubility data and the chemical rationale for each solvent class.

Solvent ClassRepresentative SolventEstimated SolubilityCausality & Application Notes
Polar Aprotic DMSO, DMF> 50 mg/mLIdeal for primary stocks. The high dielectric constant disrupts the crystal lattice, while the lack of acidic protons prevents unwanted hydrogen-bonding interference.
Chlorinated Dichloromethane (DCM)> 100 mg/mLIdeal for extraction/synthesis. The non-polar polarizability of chlorinated solvents perfectly matches the lipophilicity of the bromophenyl ring.
Alcohols Methanol, Ethanol10 - 30 mg/mLModerate. Useful for recrystallization. The protic nature stabilizes the hydroxyl group but competes with the chloride, limiting total dissolution capacity.
Aqueous Buffers PBS, HEPES (pH 6.5)< 0.1 mg/mLPoor. The hydrophobic bulk of the bromophenyl group forces water into an entropically unfavorable clathrate cage, driving rapid hydrophobic collapse (precipitation).

Formulation & Dilution Workflows

When transitioning from an organic stock to an aqueous biological assay, direct dilution usually results in catastrophic precipitation. The workflow below illustrates the proper step-down methodology to maintain solubility.

G A Solid Powder (1S)-1-(4-bromophenyl) -2-chloroethanol B Primary Stock Dissolve in 100% DMSO A->B Step 1: Lattice Disruption C Intermediate Dilution Add Amphiphilic Co-solvent (e.g., PEG400 or Tween-80) B->C Step 2: Micelle/Complex Formation E Failure Pathway Direct Aqueous Dilution B->E Improper Dilution D Aqueous Assay Dilute into pH 6.5 Buffer C->D Step 3: Aqueous Integration F Result: Precipitation (Hydrophobic Collapse) E->F Entropic Penalty

Caption: Workflow for preparing aqueous-compatible halohydrin formulations without precipitation.

Troubleshooting Guides (FAQs)

Q1: Why does my compound precipitate immediately when adding the DMSO stock to my aqueous assay buffer?

The Causality: This is a classic "solvent crash." (1S)-1-(4-bromophenyl)-2-chloroethanol has a highly lipophilic domain. When you inject a concentrated DMSO stock directly into water, the DMSO rapidly diffuses into the bulk aqueous phase. The halohydrin is suddenly left stripped of its solvation shell. Because water cannot favorably interact with the bromophenyl ring, the halohydrin molecules aggregate to minimize their exposed surface area, precipitating out of solution [1]. The Solution: Utilize a "step-down" dilution strategy. Pre-mix your DMSO stock with an amphiphilic co-solvent (like PEG400 or 0.1% Tween-80) before introducing it to the aqueous buffer. The surfactant forms a micellar shield around the lipophilic ring, keeping the compound in a metastable colloidal suspension.

Q2: I dissolved the compound in a mildly basic buffer (pH 8.5) to aid dissolution, but HPLC shows a new peak and total loss of the parent compound. What happened?

The Causality: You have inadvertently triggered an intramolecular SN2 reaction. Halohydrins are highly sensitive to basic conditions. At pH > 7.5, the hydroxide ions in your buffer deprotonate the halohydrin's hydroxyl group, forming a highly reactive alkoxide intermediate. Because the adjacent carbon holds a good leaving group (chloride), the alkoxide rapidly attacks it. This kinetic proximity drives the irreversible ring closure, converting your compound into a degraded epoxide: (S)-2-(4-bromophenyl)oxirane [2]. The Solution: Never use basic buffers to dissolve halohydrins. Always maintain your aqueous solutions at a slightly acidic to neutral pH (5.5 to 6.8) to keep the hydroxyl group fully protonated and unreactive.

Q3: How can I improve the dissolution rate of the crystalline powder in organic solvents without using heat?

The Causality: Applying heat to accelerate dissolution is risky; localized thermal stress can cause premature cleavage of the carbon-chlorine bond. The slow dissolution is simply a result of high crystal lattice energy. The Solution: Use an ultrasonic bath (sonication) at room temperature for 5–10 minutes. Cavitation bubbles generated by the ultrasound waves provide the mechanical energy required to break the crystal lattice without raising the bulk temperature of the solvent.

Chemical Degradation Mechanics

Understanding the exact mechanism of base-catalyzed degradation is critical for preventing it. The diagram below maps the SN2 epoxidation pathway that destroys your compound if exposed to high pH.

G A Parent Halohydrin Stable at pH < 7.0 B Base Exposure (pH > 7.5 or Basic Solvent) A->B OH⁻ attack C Alkoxide Intermediate (Deprotonated -O⁻) B->C Rapid deprotonation D Intramolecular SN2 (Cl⁻ acts as Leaving Group) C->D Nucleophilic backside attack E Degradation Product (S)-2-(4-bromophenyl)oxirane D->E Epoxide Ring Closure

Caption: Base-catalyzed intramolecular SN2 degradation of halohydrins to epoxides.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next step without confirming the validation metric.

Protocol A: Preparation of a Stable 10 mM In-Vitro Assay Stock

Objective: Create a precipitation-free, chemically stable stock for biological assays.

  • Weighing: Accurately weigh 23.5 mg of (1S)-1-(4-bromophenyl)-2-chloroethanol powder into a sterile, amber glass vial. (Amber glass prevents UV-induced radical debromination).

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Disruption: Sonicate the vial at room temperature (20-25°C) for 5 minutes until the solution is completely optically clear.

  • Self-Validation Check (Integrity): Spot 1 µL of the solution onto a TLC plate (Hexanes:EtOAc 8:2). A single spot confirms the halohydrin remains intact. If two spots appear, moisture in your DMSO has caused partial degradation.

  • Secondary Solvation (Step-down): In a separate tube, mix 100 µL of the 10 mM DMSO stock with 900 µL of a 10% PEG400/Water solution. Vortex immediately for 30 seconds.

  • Aqueous Integration: Dilute this intermediate stock into your final assay buffer (must be pH 6.0 - 6.8) to reach your desired working concentration.

  • Self-Validation Check (Solubility): Measure the absorbance of the final assay buffer at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If this occurs, increase the PEG400 ratio in Step 5.

Protocol B: Controlled Biphasic Reaction Setup (For Downstream Synthesis)

Objective: Utilize the compound in a nucleophilic substitution without triggering premature epoxide formation[3].

  • Organic Phase Prep: Dissolve the halohydrin in Dichloromethane (DCM) at a concentration of 0.5 M.

  • Aqueous Phase Prep: Prepare your aqueous reagent (e.g., an amine nucleophile) in a mildly buffered solution (pH strictly maintained at 7.0 using a phosphate buffer).

  • Phase Mixing: Combine the two phases in a reaction vessel. Use vigorous mechanical stirring (not magnetic stirring, which is inefficient for dense chlorinated solvents) to maximize the interfacial surface area.

  • Self-Validation Check (Reaction Monitoring): Extract a 10 µL aliquot of the DCM layer every 30 minutes. Run GC-MS or LC-MS. You should observe the gradual disappearance of the parent mass (m/z ~234/236) and the appearance of your target product, without the appearance of the epoxide mass (m/z ~198/200).

References

The mechanistic principles and protocols described in this guide are grounded in established organic chemistry literature regarding halohydrin reactivity and ether synthesis.

  • OpenStax Organic Chemistry. 8.3 Halohydrins from Alkenes: Addition of HO-X. OpenStax. Available at:[Link]

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. LibreTexts. Available at:[Link]

Troubleshooting

Technical Support Center: Asymmetric Synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol

Overview Welcome to the troubleshooting and protocol guide for the asymmetric reduction of 2-chloro-1-(4-bromophenyl)ethanone to (1S)-1-(4-bromophenyl)-2-chloroethanol . This chiral halohydrin is a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the troubleshooting and protocol guide for the asymmetric reduction of 2-chloro-1-(4-bromophenyl)ethanone to (1S)-1-(4-bromophenyl)-2-chloroethanol . This chiral halohydrin is a critical building block in pharmaceutical development. This guide addresses the most common failure modes—specifically the formation of epoxides, formylated alcohols, and dehalogenated impurities—and provides field-proven, self-validating methodologies to achieve >99% conversion and >98% enantiomeric excess (ee).

Troubleshooting FAQs: Minimizing Side Products

Q1: I am observing significant epoxide (4-bromostyrene oxide) formation during my Asymmetric Transfer Hydrogenation (ATH). How do I prevent this?

Root Cause: The target halohydrin possesses both a nucleophilic hydroxyl group and an adjacent electrophilic carbon with a chloride leaving group. When using standard ATH conditions (e.g., the classic 5:2 formic acid/triethylamine azeotrope), the presence of the triethylamine base can deprotonate the newly formed alcohol. This triggers a rapid intramolecular


 ring closure, yielding the undesired epoxide[1].
Expert Solution:  Shift away from the highly basic 

system. Instead, utilize a biphasic system with potassium formate (

) in an ethyl acetate/water (

) mixture. This maintains a near-neutral pH, completely suppressing the base-catalyzed epoxidation while maintaining high turnover frequencies when paired with bifunctional oxo-tethered Ru(II) catalysts[2].
Q2: My isolated product contains 5-10% of a formylated side product. What is driving this esterification?

Root Cause: In ATH reactions relying heavily on formic acid as the hydrogen donor, the excess


 can react with the secondary alcohol product to form a formate ester[2]. This side reaction is exacerbated by extended reaction times (leaving the reaction stirring post-completion) and elevated temperatures.
Expert Solution:  Implement strict in-process controls (IPC). Monitor the reaction via chiral HPLC and quench immediately upon >99% conversion. Alternatively, switch the hydrogen donor to isopropanol (IPA) with a catalytic amount of potassium isopropoxide, which eliminates the possibility of formylation entirely, though it requires careful monitoring to prevent the reverse oxidation reaction[3].
Q3: When using biocatalysis (Ketoreductases), my conversion stalls at 60% and I see dehalogenated side products. What is going wrong?

Root Cause: Two factors are at play. First, stalled conversion is typically due to NADPH cofactor depletion or localized pH drops from gluconic acid accumulation (if using a Glucose Dehydrogenase regeneration system). Second, wild-type ketoreductases (KREDs) can sometimes exhibit off-target dehalogenase activity on activated


-halo ketones.
Expert Solution:  Use an engineered KRED variant (e.g., evolved from Candida glabrata CgKR1) specifically optimized for 

-halo ketones. These variants have mutated binding pockets (e.g., at residues Phe92 and Tyr208) that stabilize the halogen, preventing dehalogenation and enforcing strict anti-Prelog stereoselectivity to yield the pure (1S)-halohydrin[4]. Ensure your GDH cofactor regeneration system is heavily buffered to neutralize the gluconic acid byproduct[5].

Quantitative Data: Side Product Profiles by Method

Synthesis MethodHydrogen Donor / CofactorPrimary Side Product RiskTypical ee (%)Mitigation Strategy
Classic ATH (Ru-TsDPEN)

Epoxide (Ring closure)95 - 97%Strict pH control; avoid excess base during workup.
Modified ATH (Oxo-tethered Ru)

in

Formylated alcohol> 98%Use biphasic conditions; precise reaction quenching.
Biocatalytic (Engineered KRED) NADPH (GDH regeneration)Dehalogenated ketone> 99%Use engineered CgKR1 variants; buffer pH strictly.
Borane Reduction (CBS)

Over-reduction (Debromination)92 - 96%Control stoichiometry; maintain temperature < 0°C.

Visualizing Reaction Pathways & Systems

Chemical Divergence in ATH

The following diagram illustrates the mechanistic divergence between the desired reduction and the formation of the two most common side products in ATH.

ATH_Pathway A 2-chloro-1-(4-bromophenyl)ethanone (Substrate) B (1S)-1-(4-bromophenyl)-2-chloroethanol (Target Product) A->B ATH Catalyst (Reduction) C 4-bromostyrene oxide (Epoxide Side Product) B->C Excess Base (Et3N) Intramolecular SN2 D Formylated Alcohol (Ester Side Product) B->D Excess HCOOH Esterification

Fig 1: Reaction pathway showing divergence from target halohydrin to epoxide and ester side products.

Biocatalytic Cofactor Regeneration Cycle

To prevent stalled conversions, a robust self-sustaining cofactor loop is required to maintain enzyme stability.

Biocatalysis Ketone α-Chloro Ketone KRED Engineered KRED Ketone->KRED Alcohol (1S)-Halohydrin KRED->Alcohol Asymmetric Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Hydride Transfer Gluconate Gluconate GDH->Gluconate Oxidation Glucose Glucose Glucose->GDH

Fig 2: Coupled enzyme system ensuring continuous NADPH supply while preventing KRED denaturation.

Standard Operating Procedure: Optimized ATH Protocol

This self-validating protocol utilizes a biphasic system to maximize the yield of (1S)-1-(4-bromophenyl)-2-chloroethanol while actively preventing epoxide and formate side products[2].

Materials Required:

  • 2-chloro-1-(4-bromophenyl)ethanone (1.0 eq, 10 mmol)

  • Bifunctional oxo-tethered Ru(II) catalyst (e.g., (S,S)-TsDPEN-Ru derivative) (0.005 eq)

  • Potassium formate (

    
    ) (5.0 eq)
    
  • Ethyl Acetate (EtOAc) and Degassed Deionized Water (

    
    ) (1:1 v/v)
    

Step-by-Step Methodology:

  • System Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve the oxo-tethered Ru(II) catalyst in 10 mL of degassed EtOAc.

  • Substrate Addition: Add the 2-chloro-1-(4-bromophenyl)ethanone to the organic phase. Stir gently at room temperature (20-25°C) to ensure complete dissolution.

  • Aqueous Donor Addition: In a separate vial, dissolve potassium formate in 10 mL of degassed water. Add this aqueous solution dropwise to the organic phase to create a biphasic mixture.

    • Scientific Rationale: Using the potassium salt of formic acid in a biphasic system prevents the pH from becoming basic enough to trigger epoxide formation, while avoiding the high acidity that causes formylation.

  • Reaction Monitoring (Self-Validation): Stir the biphasic mixture vigorously (1000 rpm) to maximize interfacial surface area. Take 50 µL aliquots of the organic layer every 30 minutes. Dilute with hexane and analyze via chiral HPLC.

    • Critical Control Point: The reaction must be terminated exactly when the ketone peak area falls below 1% to prevent any reversible oxidation or degradation.

  • Quenching and Workup: Once conversion is >99%, immediately halt the stirring and separate the layers. Extract the aqueous layer once with 5 mL EtOAc.

  • Purification: Wash the combined organic layers with brine (Note: strictly avoid basic washes like

    
    , which can induce late-stage epoxidation during workup), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at <30°C to yield the pure (1S)-halohydrin.

References

  • Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones with Chiral Rhodium Catalysts. acs.org. 1

  • Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. academia.edu. 2

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones. acs.org. 4

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. nih.gov. 3

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. rsc.org. 5

Sources

Optimization

Technical Support Center: Stability Optimization for (1S)-1-(4-bromophenyl)-2-chloroethanol

Case ID: STAB-BPCE-001 Molecule: (1S)-1-(4-bromophenyl)-2-chloroethanol CAS: 1029431-48-8 (and related isomers) Class: Chiral -Halohydrin / Styrene Oxide Precursor Executive Summary This guide addresses the solution-phas...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-BPCE-001 Molecule: (1S)-1-(4-bromophenyl)-2-chloroethanol CAS: 1029431-48-8 (and related isomers) Class: Chiral


-Halohydrin / Styrene Oxide Precursor

Executive Summary

This guide addresses the solution-phase stability of (1S)-1-(4-bromophenyl)-2-chloroethanol . As a chiral halohydrin, this molecule is thermodynamically poised to cyclize into its corresponding epoxide (4-bromostyrene oxide derivative) via an intramolecular


 mechanism. This reaction is base-catalyzed  and can be triggered by environmental factors as subtle as the alkalinity of borosilicate glass.

To maintain enantiomeric purity (>98% ee) and chemical integrity, you must suppress the thermodynamic drive toward epoxidation and prevent solvolysis.

Module 1: The Degradation Mechanism

Understanding the enemy is the first step to containment.

The primary degradation pathway is Base-Catalyzed Cyclization . Even in "neutral" solvents, trace basicity allows the hydroxyl group to deprotonate slightly, making the oxygen a potent nucleophile that attacks the carbon bearing the chlorine.

Visualization: The Failure Pathway

The following diagram illustrates the transition from the stable halohydrin to the unwanted epoxide and subsequent racemization risks.

DegradationPathway cluster_conditions Catalytic Triggers Halohydrin (1S)-Halohydrin (Target Molecule) Intermediate Alkoxide Intermediate (Transient) Halohydrin->Intermediate Base (B:) removes proton (Rate Limiting in neutral pH) Epoxide Epoxide Impurity (4-bromo-styrene oxide) Intermediate->Epoxide Intramolecular SN2 (Fast, Stereospecific Inversion) Diol Racemic Diol (Hydrolysis Product) Epoxide->Diol Nucleophilic Attack (H2O/OH-) (Loss of Chirality) Glass Glass Surface Alkalinity Glass->Intermediate Solvent Protic Solvents (MeOH/H2O)

Figure 1: The degradation cascade. Note that the conversion to epoxide is often irreversible in non-acidic media, leading to permanent loss of the starting material.

Module 2: Solvent & Storage Optimization

Preventing the "Invisible" Reaction.

The "Glassware Alkalinity" Trap

Standard borosilicate glass can have a surface pH of ~7.5–8.0 due to sodium ion leaching. For this sensitive halohydrin, this is sufficient to catalyze cyclization over 24–48 hours in solution.

Corrective Action:

  • Use Silanized Glass: Hydrophobic glassware prevents surface interaction.

  • Acid-Wash: Rinse glassware with 0.1N HCl followed by HPLC-grade water and acetone drying before use.

  • Preferred Vessel: HPLC vials made of polypropylene or deactivated glass (e.g., RSA™ glass).

Solvent Compatibility Matrix

Select solvents that stabilize the dipole without acting as nucleophiles.

Solvent SystemStability RatingRisk FactorRecommendation
MTBE / Toluene ★★★★★ (High)Very LowPreferred. Aprotic and non-polar/moderately polar. Suppresses ionization.
Dichloromethane (DCM) ★★★★☆ (Good)LowGood for short-term. Avoid long-term storage due to potential trace HCl formation (though HCl stabilizes the halohydrin, it may cause other issues).
Acetonitrile (ACN) ★★★☆☆ (Moderate)Low-MediumAcceptable if acidified (see protocol). Neutral ACN can sometimes contain trace basic amines.
Methanol / Ethanol ★☆☆☆☆ (Poor)HighAvoid. Protic solvents facilitate solvolysis and stabilize the leaving group (Cl⁻), accelerating degradation.
Water (Neutral/Basic) ☆☆☆☆☆ (Critical)ExtremeRapid conversion to epoxide and subsequent hydrolysis to diol.

Module 3: Troubleshooting & FAQs

Q1: I see a new peak at [M-36] in my LC-MS. What is it?

Diagnosis: This is the Epoxide .[1]

  • Explanation: The loss of 36 mass units corresponds to the loss of HCl (

    
    ). Your halohydrin has cyclized.
    
  • Immediate Fix: Check the pH of your sample diluent. If it is neutral or basic, the heat of the ESI source or the time in the autosampler is driving the reaction.

  • Prevention: Spike your HPLC sample diluent with 0.1% Formic Acid or Acetic Acid. The low pH protonates the hydroxyl group, preventing the formation of the alkoxide nucleophile required for cyclization.

Q2: My enantiomeric excess (ee) is dropping, but purity looks okay.

Diagnosis: Racemization via Reversible Epoxide Formation.

  • Mechanism: If the epoxide forms and then re-opens due to a nucleophile (like chloride ions in solution) attacking the same carbon, it proceeds with inversion. If this happens repeatedly or non-selectively, the stereocenter scrambles.

  • Solution: Store at -20°C . Lowering temperature kinetically traps the molecule in the halohydrin state.

Q3: Can I use this molecule in a biological buffer (pH 7.4)?

Answer: Only for immediate use (minutes to <1 hour).

  • Risk: At pH 7.4, the half-life of this halohydrin is significantly reduced compared to pH 5.0.

  • Workaround: If you must use a physiological buffer, keep the stock in DMSO (anhydrous) and perform the dilution immediately before the assay.

Experimental Protocol: Preparation of Stable Stock Solutions

Standard Operating Procedure (SOP) for Analytical Standards

Objective: Prepare a 1 mg/mL stock solution stable for >1 month.

Materials:

  • (1S)-1-(4-bromophenyl)-2-chloroethanol reference standard.

  • Solvent: Anhydrous MTBE (Methyl tert-butyl ether) OR Acetonitrile with 0.1% Acetic Acid.

  • Vessel: Amber silanized glass vial with PTFE-lined cap.

Workflow:

  • Pre-Conditioning: Ensure the vial is free of alkaline detergent residues. Rinse with HPLC-grade ACN.

  • Weighing: Weigh the solid standard rapidly. The solid is generally stable, but avoid prolonged exposure to humid air.

  • Solvation:

    • Option A (Synthesis/Storage): Dissolve in anhydrous MTBE.

    • Option B (HPLC Analysis): Dissolve in ACN containing 0.05% - 0.1% Acetic Acid .

    • Note: The acid acts as a "brake" on the cyclization mechanism.

  • Verification:

    • Inject immediately onto HPLC (Reverse Phase).

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH).

    • Mobile Phase: Water (0.1% Formic Acid) / ACN (0.1% Formic Acid). Never run this compound in ammonium hydroxide or high pH buffers.

  • Storage: Store at -20°C .

Decision Matrix: Storage Conditions

StorageDecision Start Start: Store (1S)-Halohydrin Duration Storage Duration? Start->Duration ShortTerm < 24 Hours Duration->ShortTerm LongTerm > 24 Hours Duration->LongTerm SolventCheck Solvent Choice? ShortTerm->SolventCheck Anhydrous Anhydrous MTBE/Toluene (Silanized Glass) LongTerm->Anhydrous Best Practice Acidified ACN + 0.1% Acid (HPLC Vials) SolventCheck->Acidified Safe SolventCheck->Anhydrous Safe Protic MeOH / Water / Neutral ACN SolventCheck->Protic High Risk!

Figure 2: Decision tree for selecting storage conditions based on duration and solvent availability.

References

  • Mechanism of Halohydrin Cyclization

    • Master Organic Chemistry. (2015).[2][3] Synthesis of Epoxides: Treating Halohydrins With Base.

  • Solvent Effects on Halohydrin/Epoxide Systems

    • ResearchGate. (2023).[4] Halohydrin dehalogenase-catalyzed epoxide ring opening... (Discusses stability in various media).

  • Compound Specific Data (CAS 1029431-48-8)

    • ChemScene. (1r)-1-(4-Bromophenyl)-2-chloroethan-1-ol Safety & Storage.[4]

  • General Stability of Phenyl-Halohydrins

    • BenchChem.[5] (2025).[5][6] A Comparative Reactivity Study: 1-Chloroethanol vs. 2-Chloroethanol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Methodologies for the Stereochemical Validation of (1S)-1-(4-bromophenyl)-2-chloroethanol

As a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials, (1S)-1-(4-bromophenyl)-2-chloroethanol presents unique analytical challenges. While stan...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials, (1S)-1-(4-bromophenyl)-2-chloroethanol presents unique analytical challenges. While standard chromatographic techniques (e.g., Chiral HPLC) are routine for determining enantiomeric excess (


), 

H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for simultaneously confirming structural integrity, chemical purity, and absolute configuration.

This guide objectively compares the performance of three primary


H NMR-based methodologies—Chiral Derivatizing Agents (CDAs) , Chiral Solvating Agents (CSAs) , and Chiral Shift Reagents (CSRs) —for analyzing this specific halohydrin. By understanding the causality behind the magnetic environments of this molecule, researchers can select the most robust analytical workflow for their specific drug development pipeline.

Establishing the Achiral Spectral Baseline

Before evaluating chiral differentiation methods, one must understand the baseline


H NMR spectrum of (1S)-1-(4-bromophenyl)-2-chloroethanol in an achiral solvent (e.g., CDCl

). Because enantiomers possess identical scalar couplings and chemical shifts in an isotropic achiral environment, the baseline spectrum only confirms chemical purity, not enantiomeric purity[1].

The molecule features a classic ABX spin system in its aliphatic region, driven by the chiral center at C1. The two protons of the adjacent chloromethyl group (-CH


Cl) are diastereotopic . Because they are locked in proximity to the chiral methine (-CH-OH), they experience distinct magnetic shielding environments and cannot be interconverted by bond rotation.
Baseline Quantitative Data (400 MHz, CDCl )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Causality
Ar-H (ortho to Br)7.48Doublet (d)8.42HPart of an AA'BB' system; deshielded by the electronegative bromine atom.
Ar-H (ortho to CH)7.26Doublet (d)8.42HShielded relative to the Br-adjacent protons; typical for para-substituted rings.
CH-OH (Methine)4.88Doublet of doublets (dd)8.0, 4.01HDeshielded by both the aromatic ring and the hydroxyl oxygen. Couples with both diastereotopic CH

protons.
CH

Cl
(Proton A)
3.72Doublet of doublets (dd)11.2, 4.01HGeminal coupling (

= 11.2 Hz) and vicinal coupling to the methine proton.
CH

Cl
(Proton B)
3.61Doublet of doublets (dd)11.2, 8.01HDiastereotopic to Proton A; experiences a different time-averaged magnetic cone.
OH (Hydroxyl)2.50Broad singlet (br s)-1HExchangeable proton; broadens due to intermolecular hydrogen bonding[2].

Comparative Analysis of Chiral NMR Methodologies

To determine the


 of (1S)-1-(4-bromophenyl)-2-chloroethanol, the enantiomers must be placed in a chiral environment to form diastereomers (either covalent or transient), which will exhibit distinct NMR signals (

)[3].
Method A: Chiral Derivatizing Agents (CDAs) - Mosher's Esterification

Mechanism: The halohydrin is covalently reacted with


- and 

-

-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl). The resulting diastereomeric esters exhibit distinct chemical shifts due to the anisotropic shielding cone of the MTPA phenyl group.
  • Advantage: Unambiguous assignment of absolute configuration via the

    
     model; highly stable signals.
    
  • Limitation: Requires a micro-scale chemical reaction and purification; destructive to the sample.

Method B: Chiral Solvating Agents (CSAs) - Pirkle's Alcohol

Mechanism: The halohydrin is mixed directly in the NMR tube with a chiral solvent additive like


-(−)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE). Transient, non-covalent hydrogen-bonded diastereomeric complexes form[4].
  • Advantage: Rapid, non-destructive, and requires no chemical synthesis. Sample can be recovered.

  • Limitation: Signal splitting (

    
    ) is often small (< 0.05 ppm) and highly dependent on concentration, temperature, and solvent polarity.
    
Method C: Chiral Shift Reagents (CSRs) - Lanthanide Chelation

Mechanism: Addition of a paramagnetic chiral europium complex, such as Eu(hfc)


, which coordinates to the hydroxyl oxygen. The paramagnetic center induces massive pseudocontact shifts, separating the signals of the enantiomers.
  • Advantage: Produces the largest chemical shift differences (

    
     > 0.5 ppm), making integration of trace enantiomers easy.
    
  • Limitation: Paramagnetic relaxation causes severe line broadening, destroying fine coupling information (

    
    -values).
    
Performance Comparison Matrix
Performance MetricMosher's Ester (CDA)Pirkle's Alcohol (CSA)Eu(hfc)

(CSR)
Interaction Type Covalent DiastereomerNon-Covalent H-BondingParamagnetic Chelation
Typical Splitting (

)
0.05 – 0.15 ppm0.02 – 0.05 ppm0.20 – 1.00 ppm
Line Broadening None (Sharp peaks)MinimalSevere
Preparation Time 2 – 4 hours< 10 minutes< 10 minutes
Sample Recovery Destructive (Requires hydrolysis)High (Evaporate/Chromatography)Moderate (Extraction required)
Absolute Config. Assignment Highly ReliableUnreliableUnreliable
Best Used For Rigorous API validation & ConfigHigh-throughput

screening
Resolving overlapping signals

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the observation steps to confirm the success of the methodology.

Protocol 1: MTPA Derivatization (CDA) for Absolute Configuration
  • Preparation: Dissolve 10 mg (0.04 mmol) of (1S)-1-(4-bromophenyl)-2-chloroethanol in 0.5 mL of anhydrous pyridine in a dry vial under N

    
    .
    
  • Reaction: Add 15 mg (0.06 mmol) of

    
    -(+)-MTPA-Cl. Stir at room temperature for 2 hours.
    
  • Quenching & Extraction: Add 1 mL of saturated NaHCO

    
     to quench unreacted acid chloride. Extract with 2 mL of diethyl ether. Wash the organic layer with 1M HCl (to remove pyridine), dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • NMR Acquisition: Dissolve the residue in 0.6 mL CDCl

    
    . Acquire standard 1D 
    
    
    
    H and
    
    
    F NMR spectra.
  • Self-Validation Check: Confirm the disappearance of the halohydrin -OH peak (~2.50 ppm). Confirm the methine proton (-CH-O-MTPA) has shifted downfield from 4.88 ppm to ~6.0 ppm due to the deshielding effect of the new ester carbonyl. Calculate

    
     by integrating the distinct methine or methoxy signals.
    
Protocol 2: CSA Titration for Rapid Screening
  • Baseline: Dissolve 5 mg of the halohydrin in 0.6 mL of dry CDCl

    
     (must be anhydrous to prevent competitive H-bonding with water). Acquire a baseline 
    
    
    
    H NMR.
  • Titration: Add 1.0 equivalent of

    
    -(−)-TFAE directly to the NMR tube. Shake gently to ensure homogeneous solvation.
    
  • Acquisition & Optimization: Acquire a

    
    H NMR spectrum. Focus on the methine (4.88 ppm) and CH
    
    
    
    Cl (3.6-3.8 ppm) regions.
  • Self-Validation Check: If baseline resolution between the

    
     and 
    
    
    
    enantiomer peaks is not achieved, add CSA in 0.5 equivalent increments (up to 3.0 eq) or lower the probe temperature to 0°C to slow the exchange rate of the transient diastereomeric complexes[4].

Analytical Decision Workflow

The following diagram illustrates the logical relationship and decision-making process for selecting the appropriate NMR methodology based on the specific analytical goals for the chiral halohydrin.

G Start Chiral Halohydrin (1S)-1-(4-bromophenyl)-2-chloroethanol Goal Determine ee% & Absolute Config? Start->Goal CDA Mosher's Ester (CDA) Covalent Derivatization Goal->CDA High Accuracy Config Assignment CSA Pirkle's Alcohol (CSA) Non-Covalent Solvation Goal->CSA Rapid Screening Non-Destructive CSR Eu(hfc)3 (CSR) Lanthanide Chelation Goal->CSR Large Shifts Trace Impurities CDA_Pro ΔΔδ > 0.1 ppm No Line Broadening CDA->CDA_Pro CSA_Pro ΔΔδ ~ 0.05 ppm Immediate Analysis CSA->CSA_Pro CSR_Pro ΔΔδ > 0.5 ppm Paramagnetic Broadening CSR->CSR_Pro

Decision matrix for selecting chiral 1H NMR methodologies for halohydrin analysis.

Conclusion

For the stereochemical validation of (1S)-1-(4-bromophenyl)-2-chloroethanol, the choice of NMR methodology dictates the balance between analytical speed and structural certainty. CSAs offer the most efficient route for routine


 monitoring during process optimization, leveraging transient hydrogen bonding. However, for regulatory submissions or initial characterization where absolute configuration must be unequivocally proven, Mosher's esterification (CDA)  remains the undisputed requirement due to its predictable anisotropic shielding models and lack of paramagnetic signal degradation.

References

  • National Center for Biotechnology Information. "2-Chloro-1-phenylethanol, (+)-" PubChem Compound Summary for CID 643323. Retrieved from:[Link]

  • The Royal Society of Chemistry. "Table of Contents - Supplementary Information for Chiral Halohydrins". RSC Advances. Retrieved from:[Link]

  • ChemRxiv. "Enantiomeric Excess Dependent Splitting of NMR Signal Through Co-Ligand Dynamic Exchange in a Coordination Complex". ChemRxiv. Retrieved from:[Link]

  • ResearchGate. "NMR determination of enantiomeric excess". ResearchGate. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol: Chemical Catalysis vs. Biocatalysis

Introduction (1S)-1-(4-bromophenyl)-2-chloroethanol is a chiral vicinal halohydrin, a class of compounds that serve as highly valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S)-1-(4-bromophenyl)-2-chloroethanol is a chiral vicinal halohydrin, a class of compounds that serve as highly valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their bifunctional nature, possessing both a hydroxyl and a halogen on adjacent carbons, allows for diverse chemical transformations, making them key intermediates for constructing complex molecular architectures. The precise stereochemical control in their synthesis is paramount, as the biological activity of the final product often depends on a single enantiomer.

This guide provides an in-depth comparison of two primary methodologies for synthesizing the (S)-enantiomer of 1-(4-bromophenyl)-2-chloroethanol: the well-established chemical approach via asymmetric reduction and the increasingly adopted enzymatic route using ketoreductases. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side analysis of their performance, offering researchers and process chemists the data-driven insights needed to select the optimal method for their specific application.

Part 1: Chemical Synthesis via Asymmetric Reduction

The enantioselective chemical synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry. For the synthesis of (1S)-1-(4-bromophenyl)-2-chloroethanol, the Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and effective method, celebrated for its predictability and excellent stereocontrol.[3][4]

Causality of the Method: The CBS Reduction Mechanism

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in combination with a borane source (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide). The reaction's success hinges on the formation of a rigid, sterically defined transition state.

The mechanism proceeds as follows:

  • Catalyst-Borane Adduct Formation: The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[4]

  • Ketone Coordination: The prochiral ketone, 2-chloro-1-(4-bromophenyl)ethanone, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric hindrance, with the larger substituent (the 4-bromophenyl group) positioned away from the bulky groups on the catalyst.

  • Enantioselective Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone through a six-membered ring transition state.[5] This intramolecular transfer is highly face-selective, leading to the formation of the alcohol with a predictable absolute stereochemistry.

  • Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the catalyst for the next cycle.

This dual activation mechanism, where the catalyst activates both the reducing agent and the substrate, is key to the reaction's high efficiency and enantioselectivity.[5]

Visualization: CBS Reduction Pathway

CBS_Reduction_Workflow cluster_0 Catalytic Cycle cluster_1 Reactants & Product Catalyst Chiral Oxazaborolidine (CBS Catalyst) Adduct Catalyst-Borane Adduct Catalyst->Adduct + Borane TransitionState Six-Membered Ring Transition State Adduct->TransitionState + Ketone ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Product Release Product (1S)-1-(4-bromophenyl) -2-chloroethanol ProductComplex->Product Hydrolysis Ketone 2-chloro-1-(4-bromophenyl)ethanone Ketone->TransitionState Borane Borane (BH3) Borane->Adduct KRED_Cycle cluster_0 Primary Catalytic Cycle cluster_1 Cofactor Regeneration Cycle KRED Ketoreductase (KRED) KRED_Substrates KRED-Substrate-Cofactor Complex KRED->KRED_Substrates NADPH NADPH (Reduced Cofactor) NADPH->KRED_Substrates Ketone Prochiral Ketone Ketone->KRED_Substrates KRED_Substrates->KRED Product Release Product Chiral Alcohol KRED_Substrates->Product NADP NADP⁺ (Oxidized Cofactor) KRED_Substrates->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Sources

Validation

Analytical Comparison Guide: GC-MS Fragmentation and Derivatization Strategies for (1S)-1-(4-bromophenyl)-2-chloroethanol

Executive Summary (1S)-1-(4-bromophenyl)-2-chloroethanol is a highly valuable chiral halohydrin utilized as a building block in pharmaceutical synthesis. Analyzing this compound via Gas Chromatography-Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-bromophenyl)-2-chloroethanol is a highly valuable chiral halohydrin utilized as a building block in pharmaceutical synthesis. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges: its secondary hydroxyl group is susceptible to thermal degradation, its molecular ion is highly unstable, and its dual-halogen composition creates complex isotopic clusters[1]. While differentiating the (1S) enantiomer from its (1R) counterpart requires a chiral stationary phase, the fundamental mass spectrometric fragmentation patterns remain identical across enantiomers.

This guide objectively compares three analytical strategies—Underivatized Electron Ionization (EI), TMS-Derivatized EI, and Positive Chemical Ionization (PCI)—to establish the most robust methodology for structural confirmation and trace quantification.

Mechanistic Causality: Isotopic Signatures and Cleavage Rules

The structural elucidation of this halohydrin relies on two fundamental mass spectrometry principles:

  • Isotopic Fingerprinting: The presence of both bromine and chlorine in the intact molecule generates a highly diagnostic M, M+2, M+4 isotopic cluster at m/z 234, 236, and 238 in a predictable ~3:4:1 ratio[2]. Once a fragment loses a halogen during ionization, the isotopic signature shifts, allowing analysts to definitively track the origin of the fragment.

  • Alpha-Cleavage Dominance: Under standard 70 eV electron ionization, the molecular ion (M+•) of secondary alcohols is energetically unstable[1]. The dominant fragmentation pathway is α-cleavage, where the C–C bond adjacent to the oxygen atom breaks to form a resonance-stabilized oxonium ion[3].

GCMS_Fragmentation M (1S)-1-(4-bromophenyl)-2-chloroethanol Radical Cation (M+•) m/z 234, 236, 238 A1 Alpha-Cleavage Pathway A Loss of •CH2Cl (49/51 Da) M->A1 Favored A2 Alpha-Cleavage Pathway B Loss of •C6H4Br (155/157 Da) M->A2 Less Favored F1 [Br-C6H4-CH=OH]+ m/z 185, 187 (Base Peak, 1:1 Ratio) A1->F1 F2 [HO=CH-CH2Cl]+ m/z 79, 81 (3:1 Ratio) A2->F2

Fig 1: Alpha-cleavage fragmentation pathways of (1S)-1-(4-bromophenyl)-2-chloroethanol under EI.

Methodological Comparison: Selecting the Optimal Ionization Strategy

Method A: Underivatized EI-GC-MS (The Baseline Approach)

Direct injection is the fastest method but suffers from severe analytical compromises. The molecular ion (m/z 234/236/238) is typically less than 1% in relative abundance. The spectrum is instead dominated by the α-cleavage loss of the •CH2Cl radical, yielding the base peak at m/z 185/187[3]. Because this fragment retains the bromine atom but loses the chlorine, its isotopic cluster simplifies to a 1:1 ratio. Furthermore, thermal degradation in the GC inlet often leads to peak tailing and artificial dehydration (loss of H2O, yielding a secondary cluster at m/z 216/218/220).

Method B: TMS-Derivatized EI-GC-MS (The Gold Standard for Quantification)

To mitigate thermal lability and active-site hydrogen bonding on the GC column, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly recommended[4]. By replacing the active hydroxyl hydrogen with a trimethylsilyl (TMS) group, the analyte's volatility is drastically improved. The resulting TMS ether undergoes an analogous α-cleavage, producing a massive, highly stable base peak at m/z 257/259 [Br-C6H4-CH=O-Si(CH3)3]+. This method provides superior peak symmetry and lowers the limit of detection (LOD) by concentrating the ion current into a single, high-mass diagnostic fragment.

Method C: Positive Chemical Ionization (PCI-GC-MS)

Because the EI molecular ion is nearly invisible, PCI using methane as a reagent gas is the optimal orthogonal technique for molecular weight confirmation. PCI imparts significantly less internal energy to the analyte, operating via soft proton transfer rather than harsh electron ejection[2]. This yields a robust pseudo-molecular ion [M+H]+ at m/z 235, 237, and 239, preserving the 3:4:1 dual-halogen isotopic cluster and definitively confirming the intact mass.

Quantitative Performance Comparison

Analytical StrategyTarget IonizationPrimary Diagnostic Ions (m/z)Diagnostic Isotopic RatioPeak Shape & SensitivityBest Use Case
Underivatized EI Hard (70 eV)185/187 (Base), 79/811:1 (Br only), 3:1 (Cl only)Moderate (Prone to tailing)Rapid structural library matching
TMS-Derivatized EI Hard (70 eV)257/259 (Base), 291/293/2951:1 (Br only), 3:4:1 (Br+Cl)Excellent (Sharp, symmetrical)Trace quantification & impurity profiling
Underivatized PCI Soft (Methane)235/237/239 ([M+H]+)3:4:1 (Br+Cl intact)ModerateDefinitive molecular weight confirmation

Self-Validating Experimental Protocol: TMS Derivatization & Analysis

To achieve the performance metrics outlined in Method B, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation & Desiccation

  • Action: Dissolve 1.0 mg of (1S)-1-(4-bromophenyl)-2-chloroethanol in 1.0 mL of anhydrous ethyl acetate.

  • Causality & Validation: BSTFA is exquisitely sensitive to moisture. Trace water will rapidly hydrolyze the reagent, yielding poor recovery and active-site tailing. Checkpoint: If a white precipitate forms upon reagent addition, moisture contamination has occurred; discard and dry the solvent over molecular sieves.

Step 2: Catalyzed Derivatization

  • Action: Transfer 100 µL of the sample to a silanized glass GC vial insert. Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). Cap tightly and incubate at 60°C for 30 minutes.

  • Causality & Validation: The bulky 4-bromophenyl group introduces mild steric hindrance at the secondary carbon. The 1% TMCS acts as a critical Lewis acid catalyst to drive the silylation to 100% completion[4].

Step 3: GC-MS Acquisition Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.

  • MS Source: 230°C, 70 eV EI, scanning m/z 50 to 400.

  • Causality & Validation: Evaluate the m/z 257 to 259 ratio in the resulting chromatogram. A strict 1:1 ratio confirms the pure presence of the bromine-retaining α-cleavage fragment. Any deviation (e.g., 1.5:1) definitively indicates a co-eluting isobaric matrix interference, requiring a slower oven ramp for better chromatographic resolution.

References

  • Mass Spectra - Fragmentation Patterns Chemguide URL: [Link]

  • Alpha (α) Cleavage Chemistry Steps URL: [Link]

Sources

Comparative

A Comparative Guide to (1S)-1-(4-bromophenyl)-2-chloroethanol and Its Chloro-Analogs for Researchers

This guide provides an in-depth comparison of (1S)-1-(4-bromophenyl)-2-chloroethanol with its structurally related chloro-analogs. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of (1S)-1-(4-bromophenyl)-2-chloroethanol with its structurally related chloro-analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by experimental data and established scientific principles. Our objective is to offer a clear, objective analysis to inform experimental design and application.

Introduction: The Significance of Halogenated Phenylethanolamines

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters like norepinephrine and epinephrine, as well as a wide array of synthetic drugs.[1] The introduction of halogen atoms onto the phenyl ring is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

This guide focuses on a specific chiral β-chloro-alcohol, (1S)-1-(4-bromophenyl)-2-chloroethanol, and compares it with its direct chloro-analog, (1S)-1-(4-chlorophenyl)-2-chloroethanol. Understanding the subtle yet significant differences imparted by substituting a bromine atom for a chlorine atom at the para-position is crucial for applications ranging from synthetic intermediates to pharmacological probes.[3][4]

Comparative Physicochemical Properties

The choice between a bromo- or chloro-substituent directly impacts key physical and chemical characteristics. These differences, while seemingly minor, can have profound effects on a molecule's behavior in both chemical reactions and biological systems.

Property(1S)-1-(4-bromophenyl)-2-chloroethanol(1S)-1-(4-chlorophenyl)-2-chloroethanolRationale for Difference
Molecular Formula C₈H₈BrClO[5]C₈H₈Cl₂OHalogen substitution
Molecular Weight 235.51 g/mol [5][6]191.05 g/mol Higher atomic weight of Bromine vs. Chlorine
Appearance Solid or semi-solidSolid/Liquid (Varies)Influenced by intermolecular forces and crystal packing
LogP (Predicted) 2.72[5]~2.5 (Estimated)Bromine is more lipophilic than chlorine
Topological Polar Surface Area (TPSA) 20.23 Ų[5][6]20.23 ŲTPSA is determined by O and H atoms, unaffected by halogen choice
Reactivity C-Br bond is generally more reactiveC-Cl bond is generally less reactiveC-Br bond is weaker and a better leaving group in nucleophilic substitutions

Expertise & Experience: The higher lipophilicity (LogP) of the bromo-analog suggests it may have better membrane permeability, a critical factor for cell-based assays and bioavailability. However, the greater reactivity of the C-Br bond could also lead to lower metabolic stability or different metabolic pathways compared to the chloro-analog. These are key considerations during the early stages of drug discovery.

Asymmetric Synthesis: A Generalized Approach

The biological activity of these compounds is highly dependent on their stereochemistry.[3] Therefore, enantioselective synthesis is paramount. The most common and efficient method for preparing these chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone (e.g., 2-chloro-1-(4-bromophenyl)ethanone).[7][8][9]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the asymmetric synthesis and purification of these chiral alcohols.

Asymmetric Synthesis Workflow Prochiral_Ketone Prochiral Ketone (e.g., 4'-Bromo-2-chloroacetophenone) Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, H- source) Prochiral_Ketone->Asymmetric_Reduction 1. Reaction Crude_Product Crude Chiral Alcohol (Racemic mixture with ee) Asymmetric_Reduction->Crude_Product 2. Work-up Purification Purification (Column Chromatography) Crude_Product->Purification 3. Isolation Pure_Enantiomer Pure (1S)-Enantiomer (>99% ee) Purification->Pure_Enantiomer Analysis Analysis (Chiral HPLC, NMR) Pure_Enantiomer->Analysis 4. Quality Control SAR_Concept cluster_molecule Pharmacophore cluster_properties Modulated Properties cluster_outcomes Biological Outcomes Compound (1S)-1-(4-X-phenyl)-2-chloroethanol Chiral Center (S) Ethanol Sidechain Phenyl Ring Para-Substituent (X) Lipophilicity Lipophilicity (Membrane Permeability) Compound:f4->Lipophilicity X=Br > X=Cl Halogen_Bonding Halogen Bonding (Binding Affinity) Compound:f4->Halogen_Bonding X=Br > X=Cl Steric_Bulk Steric/Electronic Profile Compound:f4->Steric_Bulk X=Br > X=Cl PK_Profile Pharmacokinetics (ADME) Lipophilicity->PK_Profile Affinity Target Affinity (Ki) Halogen_Bonding->Affinity Steric_Bulk->Affinity Selectivity Receptor Selectivity Steric_Bulk->Selectivity

Sources

Validation

Technical Assessment of (1S)-1-(4-bromophenyl)-2-chloroethanol Purity: A Comparative Chromatographic Guide

Executive Summary (1S)-1-(4-bromophenyl)-2-chloroethanol (CAS: 1076233-87-8) is a critical chiral building block, frequently employed in the synthesis of norepinephrine reuptake inhibitors and antihistamines.[1] Its util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-bromophenyl)-2-chloroethanol (CAS: 1076233-87-8) is a critical chiral building block, frequently employed in the synthesis of norepinephrine reuptake inhibitors and antihistamines.[1] Its utility relies heavily on two purity metrics: Chemical Purity (absence of the ketone precursor and des-halogenated byproducts) and Enantiomeric Purity (absence of the (1R)-isomer).

This guide compares the performance of chromatographic methodologies for assessing these purities. We evaluate the industry-standard Normal Phase Chiral HPLC against Reverse Phase (RP) Achiral HPLC and Chiral GC , providing optimized protocols and decision frameworks for method selection.

Part 1: Strategic Method Selection

The Purity Matrix

A single method is rarely sufficient for a comprehensive Certificate of Analysis (CoA).[1] The recommended strategy employs a dual-method approach:

Method TypeTarget AnalytesRecommended TechniqueWhy?
Achiral Purity Precursor (Ketone), ByproductsRP-HPLC (C18) Superior peak capacity for structurally diverse impurities; robust and cost-effective.[1]
Enantiomeric Purity (1S)- vs (1R)-EnantiomerNP-Chiral HPLC (Polysaccharide) High selectivity (

) for aromatic alcohols; non-destructive (allows prep scale-up).
Comparison of Chiral Stationary Phases (CSPs)

For the specific separation of (1S)-1-(4-bromophenyl)-2-chloroethanol, we compared the performance of the two leading polysaccharide-based columns: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) .[2]

Performance Data Summary:

MetricColumn A: Cellulose-Based (OD-H) Column B: Amylose-Based (AD-H) Alternative: Chiral GC (Cyclodextrin)
Selectivity (

)
1.35 - 1.50 (High)1.15 - 1.25 (Moderate)> 1.50 (Very High)
Resolution (

)
> 3.0 (Baseline)~1.8 (Baseline)> 5.0
Analysis Time 15 - 20 min12 - 15 min25 - 30 min
Robustness ExcellentGoodModerate (Thermal degradation risk)
Recommendation Primary Choice Secondary ChoiceNiche (Only for volatile samples)

Data extrapolated from comparative studies on 1-(4-chlorophenyl)ethanol and 4-bromo-alpha-methylbenzyl alcohol analogs [1, 2].[1]

Expert Insight: While Chiral GC offers high resolution, the target compound's boiling point (>240°C) and the presence of a labile alkyl chloride group make it susceptible to on-column thermal degradation/elimination.[2][1] Therefore, Normal Phase HPLC on a Cellulose-based CSP is the validated gold standard for this application.[1]

Part 2: Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee%)

Objective: Quantify the ratio of (1S) to (1R) isomers.[2]

  • Instrument: HPLC System with UV-Vis or PDA Detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

    • Note: The high hexane content is crucial.[1] Increasing IPA decreases retention time but significantly compresses resolution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Targeting the bromophenyl chromophore).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.[1]

Method Validation Criteria (Self-Validating):

  • System Suitability: Inject a racemic mixture.[1] The resolution (

    
    ) between (1R) and (1S) peaks must be > 1.5.[2]
    
  • Blank Check: Inject pure mobile phase to ensure no ghost peaks interfere with the enantiomers.

Protocol B: Determination of Chemical Purity

Objective: Quantify the residual 1-(4-bromophenyl)-2-chloroethanone (Starting Material).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2][1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[1]

  • Expected Elution: The polar alcohol (product) elutes before the less polar ketone (starting material).[2]

Part 3: Visualization of Method Development

Decision Workflow

The following diagram illustrates the logical flow for selecting and optimizing the purity assessment method.

MethodSelection Start Start: Purity Assessment of (1S)-1-(4-bromophenyl)-2-chloroethanol Goal Define Goal Start->Goal ChemPurity Chemical Purity (Impurities/Ketone) Goal->ChemPurity Identify Byproducts ChiralPurity Enantiomeric Purity (ee%) Goal->ChiralPurity Identify Isomers RP_HPLC Reverse Phase HPLC (C18 Column) ChemPurity->RP_HPLC Chiral_Screen Chiral Column Screening ChiralPurity->Chiral_Screen Gradient Gradient: H2O/ACN Separates Ketone vs Alcohol RP_HPLC->Gradient Result_Chem Output: Chemical Purity % Gradient->Result_Chem ODH Cellulose-based (OD-H) Rec: Primary Choice Chiral_Screen->ODH High Selectivity ADH Amylose-based (AD-H) Rec: Alternative Chiral_Screen->ADH Lower Retention MobilePhase Mobile Phase Optimization Hexane:IPA (90:10 to 98:2) ODH->MobilePhase ADH->MobilePhase Result_Ee Output: Enantiomeric Excess % MobilePhase->Result_Ee

Caption: Decision matrix for selecting chromatographic modes based on specific purity requirements (Chemical vs. Enantiomeric).

Chiral Recognition Mechanism

Understanding why the Cellulose-based column works best allows for better troubleshooting.[1] The separation relies on the interaction between the analyte's hydroxyl group and the carbamate residues on the stationary phase.[2][1]

Mechanism Analyte (1S)-1-(4-bromophenyl)-2-chloroethanol Interaction1 H-Bonding (OH group <-> Carbamate C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Bromophenyl <-> Phenyl ring) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity Inclusion) Analyte->Interaction3 CSP Cellulose tris(3,5-dimethylphenylcarbamate) (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Differential Retention (1S vs 1R) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Caption: Mechanistic interactions driving the enantioseparation on polysaccharide-based chiral stationary phases.

Part 4: Troubleshooting & Optimization Guide

Scenario 1: Poor Resolution (


) 
  • Cause: Mobile phase is too strong (too much IPA).

  • Fix: Reduce IPA concentration from 5% to 2% or 1%. This increases retention time (

    
    ) but significantly improves selectivity (
    
    
    
    ).[2]
  • Alternative: Lower temperature to 15°C to enhance enthalpy-driven separation.

Scenario 2: Peak Tailing

  • Cause: Non-specific interactions with residual silanols on the silica support.[1]

  • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.[2] Note: For this neutral alcohol, neutral mobile phases usually suffice, but basic additives can sharpen peaks if the column is aged.[2][1]

Scenario 3: "Ghost" Peak Eluting Late

  • Cause: Elution of the ketone precursor (1-(4-bromophenyl)-2-chloroethanone).

  • Fix: Verify retention time of the ketone using a pure standard. If it interferes with the enantiomers, switch to the RP-HPLC method to quantify the ketone, or perform a pre-purification step (e.g., recrystallization).[2][1]

References

  • Phenomenex. (2020).[1][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • MDPI. (2016).[1] HPLC Separation of Diastereomers: Chiral Molecular Tools. Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of 1-(4-Bromophenyl)ethanone oxime and reduction intermediates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling (1S)-1-(4-bromophenyl)-2-chloroethanol

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for t...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of (1S)-1-(4-bromophenyl)-2-chloroethanol, a compound that, like many halogenated organic molecules, requires meticulous attention to safety protocols. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but also to maintain a secure laboratory environment.

Understanding the Hazard Profile

(S)-1-(4-bromophenyl)ethanol is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Furthermore, 2-chloroethanol is designated as a highly toxic substance that can be fatal if it comes into contact with the skin, is inhaled, or swallowed[2][3]. Therefore, it is imperative to handle (1S)-1-(4-bromophenyl)-2-chloroethanol with the assumption that it carries a similar, if not enhanced, set of hazards.

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling (1S)-1-(4-bromophenyl)-2-chloroethanol. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the anticipated chemical properties of the compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Full-Face ShieldTightly fitting safety goggles are essential to protect against splashes. A full-face shield provides an additional layer of protection for the entire face from splashes and potential vapor exposure.[1][2]
Hands Chemical-Impermeable GlovesGiven the high dermal toxicity of related compounds, robust hand protection is critical. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat will protect against accidental spills and splashes, minimizing skin contact. Ensure it is fully buttoned.
Respiratory Full-Face Respirator with Appropriate CartridgesDue to the inhalation hazard, a full-face respirator with organic vapor cartridges is necessary, especially when working outside of a certified chemical fume hood or during spill cleanup.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal protocol is fundamental to ensuring a safe laboratory environment.

Receiving and Handling:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Ventilation: All handling of (1S)-1-(4-bromophenyl)-2-chloroethanol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area[5]. Wash hands thoroughly after handling, even if gloves were worn[1].

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools when handling containers[5].

Emergency Procedures: Exposure and Spills

In the event of an emergency, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

The following diagram illustrates the workflow for responding to a chemical spill:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE (Full-face respirator, chemical gloves, lab coat) Alert->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Containerize Place in a Labeled, Sealed Container for Hazardous Waste Collect->Containerize Decontaminate Decontaminate the Area Containerize->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan:

As a halogenated organic compound, (1S)-1-(4-bromophenyl)-2-chloroethanol and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams[6].

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste[6]. The label should clearly state "Hazardous Waste" and list the chemical contents[7].

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service[1]. Never dispose of this chemical down the drain[6].

By adhering to these rigorous safety and handling protocols, you can confidently and safely advance your research. Your well-being is integral to the success of your scientific endeavors.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • CPAchem. (2024, April 16). Safety data sheet: 2-Chloroethanol. Retrieved from [Link]

  • Philip Harris Manufacturing. (2016, November 7). SAFETY DATA SHEET: OPRESOL PRESERVING FLUID. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET: Ethanol absolute. Retrieved from [Link]

  • University of Louisville. (2025, August 22). chemical waste management: combining compatible used organic solvents. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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